Product packaging for Methyl 4-amino-3-phenylbutanoate(Cat. No.:CAS No. 84872-79-7)

Methyl 4-amino-3-phenylbutanoate

Cat. No.: B3057762
CAS No.: 84872-79-7
M. Wt: 193.24 g/mol
InChI Key: QGMLRHACACRFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-amino-3-phenylbutanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3057762 Methyl 4-amino-3-phenylbutanoate CAS No. 84872-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMLRHACACRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005155
Record name Methyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84872-79-7
Record name Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-amino-3-phenylbutanoate, a derivative of the nootropic and anxiolytic agent phenibut (4-amino-3-phenylbutanoic acid). This document details synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is the methyl ester of phenibut, a gamma-aminobutyric acid (GABA) analogue. The esterification of phenibut may alter its pharmacokinetic properties, such as lipophilicity and membrane permeability, which are critical factors in drug design and development. This guide explores two primary synthetic routes for the preparation of this compound, providing detailed methodologies and characterization data.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound have been identified:

  • Route 1: Fischer Esterification of 4-amino-3-phenylbutanoic acid (Phenibut). This is a direct, one-step method involving the reaction of phenibut with methanol in the presence of an acid catalyst.

  • Route 2: Synthesis via a Nitro Intermediate. This multi-step approach begins with the formation of a nitro-ester precursor, which is subsequently reduced to the target amino ester.

This guide will focus on providing a detailed experimental protocol for the more direct and commonly employed Fischer esterification route.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for amino acids.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products phenibut 4-Amino-3-phenylbutanoic acid (Phenibut) reaction + phenibut->reaction methanol Methanol (Excess) methanol->reaction acid_catalyst H₂SO₄ (catalyst) product This compound water_side + product->water_side water Water reaction->product Reflux water_side->water

Figure 1: Fischer Esterification of Phenibut.

Materials and Reagents:

  • 4-amino-3-phenylbutanoic acid (Phenibut)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-phenylbutanoic acid (1.0 equivalent) in anhydrous methanol (0.3-0.5 M solution).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
4-amino-3-phenylbutanoic acid179.22 g/mol [1]
Product
Molecular FormulaC₁₁H₁₅NO₂[2]
Molecular Weight193.24 g/mol [2]
Predicted Yield70-90%General Fischer Esterification
AppearanceColorless oil or low melting solid
Spectroscopic Data
¹H NMR (predicted) Phenyl protons: ~7.2-7.4 ppm (m, 5H), -OCH₃: ~3.6 ppm (s, 3H), -CH(Ph)-: ~3.1-3.3 ppm (m, 1H), -CH₂-CO-: ~2.5-2.7 ppm (m, 2H), -CH₂-NH₂: ~2.9-3.1 ppm (m, 2H)
¹³C NMR (predicted) Carbonyl C: ~173 ppm, Phenyl C's: ~126-140 ppm, -OCH₃: ~51 ppm, -CH(Ph)-: ~45 ppm, -CH₂-CO-: ~40 ppm, -CH₂-NH₂: ~48 ppm
Mass Spectrometry (m/z) [M+H]⁺: 194.11[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Start: 4-amino-3-phenylbutanoic acid Anhydrous Methanol H₂SO₄ reflux Fischer Esterification (Reflux) start->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product yield_calc Yield Calculation purification->yield_calc nmr NMR Spectroscopy (¹H and ¹³C) structure_confirm Structure Confirmation nmr->structure_confirm ms Mass Spectrometry ms->structure_confirm ir IR Spectroscopy ir->structure_confirm purity Purity Assessment (e.g., HPLC, GC-MS) purity_det Purity Determination purity->purity_det product->nmr product->ms product->ir product->purity

Figure 2: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The detailed Fischer esterification protocol offers a practical and efficient method for its preparation in a laboratory setting. The provided quantitative and spectroscopic data serve as a benchmark for researchers engaged in the synthesis and characterization of this and related compounds. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired yields and purity for specific research applications. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development, facilitating further exploration of phenibut derivatives and their potential therapeutic applications.

References

An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-phenylbutanoate is the methyl ester of 4-amino-3-phenylbutanoic acid, a compound commonly known as phenibut. Phenibut is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic properties. The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily. As the methyl ester, this compound is expected to serve as a prodrug to phenibut, potentially offering altered pharmacokinetic properties such as increased lipophilicity and modified absorption and distribution profiles. This technical guide provides a comprehensive overview of the available physicochemical properties, pharmacological actions, and relevant experimental protocols for this compound and its parent compound, phenibut.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available data for the hydrochloride salt of the methyl ester and the parent compound, 4-amino-3-phenylbutanoic acid (phenibut), for comparison. The esterification of the carboxyl group is expected to increase lipophilicity and may alter properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1001427-55-9[1][2]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [1]
Topological Polar Surface Area 52.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

Table 2: Physicochemical Properties of 4-amino-3-phenylbutanoic Acid (Phenibut)

PropertyValueSource
CAS Number 1078-21-3[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Melting Point 253 °C[4]
pKa (Strongest Acidic) 4.44
pKa (Strongest Basic) 9.8
LogP -1.3
Water Solubility Not Available

Mechanism of Action

The primary mechanism of action of phenibut, and presumably its methyl ester prodrug, is through its activity as a gamma-aminobutyric acid (GABA) analogue.

  • GABA-B Receptor Agonism : Phenibut is a full agonist of the GABA-B receptor.[4] The R-enantiomer of phenibut displays a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[5] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels, leading to neuronal hyperpolarization and inhibitory neurotransmission.

  • Voltage-Dependent Calcium Channel (VDCC) Blockade : Phenibut also acts as a gabapentinoid, binding to and blocking the α2δ subunit of voltage-dependent calcium channels.[4][5] This action is similar to that of gabapentin and pregabalin and contributes to its analgesic and anxiolytic effects by reducing the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.

  • GABA-A Receptor Activity : To a lesser extent, phenibut has been reported to have some activity at GABA-A receptors.[6]

The following diagram illustrates the primary signaling pathway associated with GABA-B receptor activation.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABA_B_Receptor GABA-B Receptor Phenibut->GABA_B_Receptor Binds G_Protein G Protein (Gi/o) GABA_B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases conversion of ATP Neuronal_Inhibition Neuronal Inhibition Ca_Channel->Neuronal_Inhibition Reduced Ca²⁺ influx decreases neurotransmitter release K_Channel->Neuronal_Inhibition K⁺ efflux leads to hyperpolarization PKA Protein Kinase A cAMP->PKA Reduces activation PKA->Neuronal_Inhibition Alters gene expression

Caption: GABA-B Receptor Signaling Pathway.

Pharmacokinetics

There is limited published pharmacokinetic data specifically for this compound. It is hypothesized that as a methyl ester, it would be more lipophilic than its parent compound, phenibut, potentially leading to enhanced absorption and greater penetration across the blood-brain barrier. Following administration, it is expected to be hydrolyzed by esterases to form 4-amino-3-phenylbutanoic acid (phenibut).

The pharmacokinetic parameters of phenibut have been studied to some extent:

  • Absorption : Phenibut is reported to be well-absorbed after oral administration.[4]

  • Distribution : It is widely distributed throughout the body and crosses the blood-brain barrier.[4]

  • Metabolism : Phenibut undergoes minimal metabolism in the liver.[4]

  • Elimination : The elimination half-life of a 250 mg dose of phenibut is approximately 5.3 hours, and it is primarily excreted unchanged in the urine.[4][7]

Table 3: Pharmacokinetic Parameters of 4-amino-3-phenylbutanoic Acid (Phenibut)

ParameterValueSource
Bioavailability ≥63% (250 mg)[4]
Elimination Half-life 5.3 hours (250 mg)[4][7]
Excretion ~63% unchanged in urine[4]

Experimental Protocols

Synthesis of this compound

General Fischer Esterification Protocol (Hypothetical for Methyl Ester):

  • Reaction Setup : In a round-bottom flask, dissolve 4-amino-3-phenylbutanoic acid in an excess of methanol.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux : Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extraction : Extract the methyl ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start 4-amino-3-phenylbutanoic acid + Methanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Reflux Reflux Catalyst->Reflux Neutralization Neutralize with Weak Base Reflux->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis Workflow for this compound.

In Vitro Receptor Binding Assay (General Protocol)

To determine the binding affinity of this compound and its parent compound to GABA receptors, a competitive radioligand binding assay can be performed.

  • Membrane Preparation : Prepare cell membranes from a cell line expressing the GABA receptor of interest (e.g., GABA-B).

  • Assay Buffer : Prepare a suitable assay buffer (e.g., Tris-HCl buffer).

  • Radioligand : Use a known radiolabeled ligand that binds to the target receptor (e.g., [³H]-GABA).

  • Competition Assay : Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or phenibut).

  • Incubation : Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation : Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Preclinical and Clinical Overview

There is a lack of specific preclinical or clinical studies on this compound. However, the extensive use of its parent compound, phenibut, in some countries provides a basis for its potential therapeutic applications.

Phenibut is used for the treatment of anxiety, fear, insomnia, and asthenia.[9] It is also used to manage alcohol withdrawal syndrome and post-traumatic stress disorder.[9] The cognitive-enhancing (nootropic) effects of phenibut have been reported to improve memory and attention.[10]

A study on phenibut menthyl ester, another ester of phenibut, demonstrated a significant anticonvulsant effect in a mouse model.[8] This suggests that other esters of phenibut, including the methyl ester, may also possess similar pharmacological activities.

Conclusion

This compound is a promising derivative of phenibut that warrants further investigation. Its potential as a prodrug could offer advantages in terms of pharmacokinetics, potentially leading to improved efficacy and a different side-effect profile compared to the parent compound. Future research should focus on the detailed characterization of its physicochemical properties, a thorough evaluation of its pharmacokinetic and pharmacodynamic profiles, and comprehensive preclinical studies to establish its therapeutic potential and safety. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding of this compound.

References

An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate and its Parent Compound, Phenibut

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of methyl 4-amino-3-phenylbutanoate, with a primary focus on its extensively studied parent compound, 4-amino-3-phenylbutanoic acid, commonly known as Phenibut. Due to the limited availability of specific data for the methyl ester, this guide leverages the wealth of information on Phenibut, as the ester is anticipated to function as a prodrug, readily hydrolyzing to the active carboxylic acid in vivo. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects, making it a subject of significant interest in neuroscience and drug development.[1][2]

This document details the chemical and physical properties, synthesis, spectroscopic data, and the intricate mechanism of action of Phenibut. Detailed experimental protocols for its synthesis and key biological assays are also provided to facilitate further research and development.

Chemical and Physical Properties

While a specific CAS number for this compound is inconsistently reported (one source suggests 84872-79-7), its parent compound, 4-amino-3-phenylbutanoic acid (Phenibut), and its hydrochloride salt are well-characterized.[3] The properties of these compounds are summarized below for comparative analysis.

Property4-Amino-3-phenylbutanoic acid (Phenibut)4-Amino-3-phenylbutanoic acid hydrochlorideThis compound (Predicted)
CAS Number 1078-21-3[4][5][6]3060-41-1[4][7]84872-79-7 (unconfirmed)
Molecular Formula C₁₀H₁₃NO₂[4][5][6]C₁₀H₁₄ClNO₂[3][7]C₁₁H₁₅NO₂
Molecular Weight 179.22 g/mol [4][5][6]215.68 g/mol [3][4][7]193.24 g/mol
Melting Point 250-253 °C (decomposes)[4]Not availableNot available
Solubility Soluble in DMSO[1]Not availableNot available
IUPAC Name 4-amino-3-phenylbutanoic acid4-amino-3-phenylbutanoic acid;hydrochloride[8]This compound

Synthesis and Spectroscopic Data

The synthesis of Phenibut has been approached through various routes, often starting from benzaldehyde. The subsequent esterification to its methyl ester is a standard chemical transformation.

Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut)

A common industrial synthesis involves a multi-step process starting with the condensation of benzaldehyde and nitromethane, followed by a Michael addition with diethyl malonate, hydrogenation of the nitro group, and subsequent hydrolysis and decarboxylation.[3]

Esterification to this compound

The conversion of the carboxylic acid group of Phenibut to its methyl ester can be achieved through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Spectroscopic Data

Spectroscopic data for Phenibut and its hydrochloride salt are available, providing the necessary tools for its identification and characterization.

Spectroscopic Data4-Amino-3-phenylbutanoic acid (Phenibut) & its HCl salt
¹H NMR Spectra have been reported and are available in various databases.[9]
¹³C NMR Predicted spectra are available.
IR Spectroscopy FTIR and ATR-IR spectra for the hydrochloride salt have been documented.[8][9]
Mass Spectrometry GC-MS data is available for the parent compound.[10]
Raman Spectroscopy Raman spectra for the hydrochloride salt have been reported.[11]

Biological Activity and Mechanism of Action

Phenibut's pharmacological effects are primarily attributed to its action as a GABA analogue. The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.

Primary Mechanism of Action: GABA Receptor Agonism

Phenibut is a full agonist of the GABAB receptor.[12] By activating these G-protein coupled receptors, it mimics the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This action is believed to be the primary contributor to its anxiolytic and sedative properties. The Gαi subunit of the G-protein inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit activates G protein-gated inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization, and inhibits voltage-gated Ca²⁺ channels.[13]

Secondary Mechanism: Interaction with Voltage-Dependent Calcium Channels

In addition to its effects on GABAB receptors, Phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[14][15] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and contributes to its analgesic effects.[14] Studies have shown that both R- and S-phenibut bind to the α2-δ subunit.[14]

Signaling Pathway Diagram

Caption: Signaling pathway of Phenibut.

Experimental Protocols

Synthesis of 4-Amino-3-phenylbutanoic acid hydrochloride

This protocol describes a general method for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride from 4-phenyl-2-pyrrolidone.[3]

Materials:

  • 4-phenyl-2-pyrrolidone

  • 6.0 M Hydrochloric acid (HCl)

  • Round bottom flask

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of 6.0 M HCl.

  • Magnetically stir the reaction mixture under reflux for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-amino-3-phenylbutanoic acid hydrochloride.

Workflow for Synthesis

Synthesis_Workflow start Start reactants 4-phenyl-2-pyrrolidone + 6.0 M HCl start->reactants reflux Reflux for 12 hours reactants->reflux evaporation Solvent Evaporation (Rotary Evaporator) reflux->evaporation product 4-amino-3-phenylbutanoic acid hydrochloride evaporation->product end End product->end

Caption: General workflow for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride.

GABAB Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.

Materials:

  • Rat brain membrane preparation (source of GABAB receptors)

  • [³H]-CGP54626 (radioligand)

  • Test compound (e.g., Phenibut)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Non-specific binding control (e.g., baclofen)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the rat brain membrane preparation, [³H]-CGP54626, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound.

Patch-Clamp Electrophysiology for Voltage-Dependent Calcium Channels

This protocol outlines a general procedure for whole-cell patch-clamp recording to investigate the effect of a test compound on voltage-dependent calcium channels (VDCCs).[16]

Materials:

  • Cells expressing the desired VDCC subtype (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (containing e.g., Ba²⁺ or Ca²⁺ as the charge carrier)

  • Internal solution (pipette solution)

  • Test compound (e.g., Phenibut)

  • Data acquisition and analysis software

Procedure:

  • Culture cells expressing the VDCC of interest on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol (e.g., a voltage step from a holding potential of -80 mV to various test potentials) to elicit VDCC currents.

  • Record baseline currents.

  • Perfuse the test compound and record the currents again to determine its effect on VDCC activity.

  • Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Conclusion

This compound, as the methyl ester of Phenibut, is a compound of interest for its potential as a prodrug with similar anxiolytic and nootropic properties to its parent molecule. While specific data on the ester is limited, the extensive research on Phenibut provides a solid foundation for understanding its likely pharmacological profile. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and biological activity of Phenibut, along with detailed experimental protocols to aid researchers in further investigation of this class of compounds. The dual mechanism of action, involving both GABAB receptor agonism and modulation of voltage-dependent calcium channels, makes Phenibut and its derivatives intriguing targets for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-amino-3-phenylbutanoate. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic routes for its precursor, 4-amino-3-phenylbutanoic acid, with standard esterification protocols. The expected spectroscopic characteristics are presented based on data from its precursor and well-understood principles of organic spectroscopy.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound is typically achieved in a two-step process. First, 4-amino-3-phenylbutanoic acid hydrochloride is synthesized, followed by esterification to yield the final product. The general workflow for synthesis and characterization is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Benzaldehyde + Nitromethane + Diethyl Malonate Intermediate1 4-Amino-3-phenylbutanoic Acid Hydrochloride Reactants->Intermediate1 Multi-step Synthesis Product Methyl 4-Amino-3- phenylbutanoate Intermediate1->Product Esterification (MeOH, SOCl2) NMR 1H NMR & 13C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride

A common route for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride involves a multi-step process starting from benzaldehyde and nitromethane.

Procedure:

  • Condensation: Benzaldehyde and nitromethane are reacted in the presence of a base (e.g., sodium methoxide in ethanol) to form a nitrostyrene intermediate.

  • Michael Addition: The nitrostyrene intermediate undergoes a Michael addition with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base.

  • Hydrolysis and Decarboxylation: The resulting adduct is then hydrolyzed and decarboxylated, typically using a strong acid (e.g., hydrochloric acid) under reflux, to yield the racemic 4-amino-3-phenylbutanoic acid.

  • Salt Formation: The product is isolated as the hydrochloride salt upon workup.[1]

A detailed, multi-step synthesis protocol is described in Chinese patent CN102115450A, which involves the reaction of benzaldehyde and ethyl acetoacetate, followed by several transformations to yield 4-amino-3-phenylbutyric acid.[2]

Esterification of 4-Amino-3-phenylbutanoic Acid Hydrochloride

The conversion of the carboxylic acid to its methyl ester can be achieved using standard esterification methods. A widely used and effective method is the Fischer-Speier esterification using methanol and a catalytic amount of strong acid, or by conversion to the acid chloride followed by reaction with methanol.

Procedure using Thionyl Chloride:

  • Reaction Setup: 4-Amino-3-phenylbutanoic acid hydrochloride is suspended in methanol at 0 °C.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the suspension. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup: The solvent is removed under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic (C₆H₅)
~3.65s3HMethyl Ester (OCH₃)
~3.40-3.60m1HCH-N
~3.10-3.30m2HCH₂-N
~2.70-2.90d2HCH₂-C=O

Note: Predicted data is based on known chemical shifts for similar structures. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

Chemical Shift (δ) ppmAssignment
~172Carbonyl (C=O)
~138Aromatic (Quaternary C)
~129Aromatic (CH)
~128Aromatic (CH)
~127Aromatic (CH)
~52Methyl Ester (OCH₃)
~48CH-N
~45CH₂-N
~38CH₂-C=O

Note: Predicted data is based on known chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (Ammonium)
~1735StrongC=O stretch (Ester)
~1600, ~1490, ~1450Medium-WeakC=C stretch (Aromatic)
~1200StrongC-O stretch (Ester)
~750, ~700StrongC-H bend (Aromatic, monosubstituted)

Note: The IR spectrum of the precursor, 4-amino-3-phenylbutanoic acid hydrochloride, shows a broad O-H stretch from the carboxylic acid overlapping with the N-H stretch, and a carbonyl stretch around 1710 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Free Base)

m/zInterpretation
193.11[M]⁺ (Molecular Ion)
134.09[M - COOCH₃]⁺
104.05[C₆H₅CHCH₂]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: This data is for the free base. The hydrochloride salt would not typically show the molecular ion of the salt in standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, but rather the molecular ion of the free base.

References

The Biological Activity of Methyl 4-amino-3-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of methyl 4-amino-3-phenylbutanoate. Due to a lack of direct studies on the methyl ester, this document focuses on the well-characterized biological profile of its parent compound, 4-amino-3-phenylbutanoic acid, commonly known as phenibut. It is presumed that this compound functions as a prodrug, readily hydrolyzed in vivo to phenibut, which is responsible for the observed pharmacological effects. This guide details the mechanism of action, receptor binding affinities, and known signaling pathways associated with phenibut, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction: From Methyl Ester to Active Acid

This compound is the methyl ester of 4-amino-3-phenylbutanoic acid (phenibut). While literature directly investigating the biological activity of the methyl ester is scarce, fundamental principles of pharmacology suggest it serves as a prodrug. Ester groups are commonly employed in drug design to enhance properties like membrane permeability and oral bioavailability. In the physiological environment, ubiquitous esterase enzymes are expected to rapidly hydrolyze the methyl ester to its active carboxylic acid form, phenibut, and methanol. Therefore, to understand the biological activity of this compound, it is essential to examine the pharmacology of phenibut.

Phenibut (β-phenyl-γ-aminobutyric acid) was developed in the Soviet Union in the 1960s and has been used clinically in Russia and some Eastern European countries for its anxiolytic and nootropic (cognition-enhancing) effects.[1][2][3] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is structurally similar to baclofen and gabapentin.[2][4] The presence of a phenyl ring allows phenibut to cross the blood-brain barrier more effectively than GABA itself.[2][5]

Mechanism of Action

The primary mechanism of action of phenibut is its activity as a GABA mimetic, with a more complex pharmacological profile than initially thought.[1][4] Its effects are mediated through interactions with multiple targets in the central nervous system.

GABA Receptor Agonism

Phenibut is a full agonist of the GABAB receptor.[6][7] This is considered its primary mechanism for producing anxiolytic and sedative effects.[8] The R-enantiomer of phenibut has a significantly higher affinity for the GABAB receptor than the S-enantiomer, indicating that the pharmacological activity of the racemic mixture is mainly attributed to the R-isomer.[6][9] At very high concentrations, phenibut may also exhibit some activity at GABAA receptors.[1][3][4]

Voltage-Dependent Calcium Channel (VDCC) Blockade

Recent research has identified that phenibut also binds to and blocks α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[7][10] This mechanism is shared with gabapentinoids like gabapentin and pregabalin.[7] Both the R- and S-enantiomers of phenibut bind to the α2δ subunit with similar affinity.[6] This action is believed to contribute to its anti-nociceptive (pain-relieving) effects.[11] In fact, the binding affinity of R-phenibut for the α2δ subunit is higher than its affinity for the GABAB receptor.[11][12]

Effects on Dopamine

Some studies suggest that phenibut can increase dopamine levels in the brain, which may contribute to its mood-elevating and stimulating effects at lower doses.[1][3][6] The precise mechanism for this dopaminergic activity is not yet fully understood.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities of phenibut for its primary molecular targets.

Table 1: GABAB Receptor Binding Affinity

CompoundReceptorPreparationIC50 (μM)Reference
PhenibutGABABRat Brain30-68[6]
BaclofenGABABRat Brain1[6]

Table 2: Voltage-Dependent Calcium Channel (VDCC) Subunit Binding Affinity

Compound EnantiomerTargetKi (μM)Reference
(R)-Phenibutα2δ subunit23[6]
(S)-Phenibutα2δ subunit39[6]

Signaling Pathways

The biological effects of phenibut are initiated by its interaction with GABAB receptors and α2δ subunits of VDCCs, leading to the modulation of downstream signaling cascades.

GABAB Receptor Signaling

As a GABAB receptor agonist, phenibut activates G-protein-coupled receptors that, in turn, modulate the activity of adenylyl cyclase and ion channels. This leads to a general inhibitory effect on neuronal activity.

GABAB_Signaling Phenibut Phenibut GABAB_R GABAB Receptor (Gi/o-coupled) Phenibut->GABAB_R Binds & Activates G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel (Opening) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release

GABAB Receptor Signaling Pathway for Phenibut.
VDCC Blockade

By binding to the α2δ subunit of VDCCs, phenibut reduces the influx of calcium into neurons. This decrease in intracellular calcium leads to a reduction in the release of excitatory neurotransmitters.

VDCC_Blockade Phenibut Phenibut a2d_subunit α2δ Subunit of VDCC Phenibut->a2d_subunit Binds & Blocks Ca_influx ↓ Ca2+ Influx a2d_subunit->Ca_influx Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter_Release

Mechanism of VDCC Blockade by Phenibut.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the biological activity of compounds like phenibut.

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., phenibut) for a specific receptor (e.g., GABAB).

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate cell membranes containing the target receptors.

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-baclofen for GABAB).

  • Competition: Add varying concentrations of the unlabeled test compound (phenibut).

  • Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Workflow for a Competitive Receptor Binding Assay.
In Vivo Nociception Assay (Formalin Test)

Objective: To assess the anti-nociceptive effects of a test compound in an animal model of pain.

Methodology:

  • Animal Acclimatization: Acclimate mice or rats to the testing environment.

  • Compound Administration: Administer the test compound (e.g., phenibut) or vehicle control via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.

  • Observation: Observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw.

  • Data Analysis: The response to formalin occurs in two phases: an early, acute phase and a later, inflammatory phase. Compare the time spent in nociceptive behavior between the compound-treated and vehicle-treated groups for both phases. A significant reduction in this time indicates an anti-nociceptive effect.

Conclusion

References

Methyl 4-amino-3-phenylbutanoate: A Technical Review of its Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-phenylbutanoate, the methyl ester of 4-amino-3-phenylbutanoic acid (commonly known as phenibut), is a compound of interest within the field of neuroscience and pharmacology. As a derivative of a known GABAergic agent, it holds potential for modulating the central nervous system. This technical guide provides a comprehensive review of the available scientific literature on this compound and its parent compound, phenibut. It covers synthetic methodologies, pharmacological properties, and the underlying mechanisms of action at GABA receptors. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics targeting the GABA system.

Introduction

4-Amino-3-phenylbutanoic acid (phenibut) is a well-documented derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring to the GABA backbone allows it to cross the blood-brain barrier more readily.[3] Phenibut is recognized for its anxiolytic and nootropic effects, which are primarily attributed to its action as a GABA-B receptor agonist.[4][5] this compound, as the methyl ester of phenibut, is expected to exhibit similar pharmacological activity, potentially with altered pharmacokinetics, such as increased lipophilicity, which may enhance its absorption and distribution. This review consolidates the current knowledge on the synthesis, chemical properties, and biological activities of these related compounds.

Synthesis and Chemical Properties

While specific, detailed synthetic protocols for this compound are not extensively reported in peer-reviewed literature, its synthesis can be inferred from the well-established syntheses of its parent compound, phenibut, followed by a standard esterification process.

Synthesis of 4-Amino-3-phenylbutanoic Acid (Phenibut)

Several synthetic routes for 4-amino-3-phenylbutanoic acid hydrochloride have been documented. A common method involves the following key steps:

Method 1: From 4-phenyl-2-pyrrolidone

A straightforward approach involves the acid hydrolysis of 4-phenyl-2-pyrrolidone.[6]

  • Reaction: 4-phenyl-2-pyrrolidone is refluxed with a strong acid, such as 6.0 M hydrochloric acid.

  • Duration: The reaction is typically carried out for 12 hours.

  • Workup: The solvent is removed under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.

Method 2: Multi-step Synthesis from Benzaldehyde and Nitromethane

A more complex, multi-step synthesis can also be employed:[6]

  • Condensation: Benzaldehyde and nitromethane undergo a condensation reaction in ethanol at low temperatures (-5°C) in the presence of a base like sodium methoxide.

  • Addition: The resulting intermediate is reacted with diethyl malonate.

  • Hydrogenation: The product from the addition step is then subjected to a hydrogenation reaction using a palladium-carbon catalyst to reduce the nitro group to an amine.

  • Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield the final product.

Esterification to this compound

The synthesis of the methyl ester from 4-amino-3-phenylbutanoic acid can be achieved through Fischer esterification.

  • Reaction: 4-amino-3-phenylbutanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

  • Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.

  • Workup: The excess methanol is removed, and the product is isolated and purified.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound hydrochloride and its parent compound are presented in the tables below.

Table 1: Chemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number1001427-55-9[4]
Molecular FormulaC11H16ClNO2[4]
Molecular Weight229.70 g/mol [4]
Monoisotopic Mass229.0869564 Da[4]
Rotatable Bond Count5[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Topological Polar Surface Area52.3 Ų[4]

Table 2: Chemical Properties of 4-Amino-3-phenylbutanoic Acid

PropertyValueReference
CAS Number1078-21-3[2]
Molecular FormulaC10H13NO2[2]
Molecular Weight179.22 g/mol [2]
Monoisotopic Mass179.094628657 g/mol [7]
Rotatable Bond Count4[7]
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3[7]
Topological Polar Surface Area63.3 Ų[7]

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is presumed to be similar to that of phenibut, primarily acting on the GABAergic system.

GABA Receptors

GABA is the primary inhibitory neurotransmitter in the central nervous system, acting through two main types of receptors: GABA-A and GABA-B.[5][8]

  • GABA-A Receptors: These are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[8]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream effects, including the opening of potassium channels and the inhibition of adenylyl cyclase, which also results in a decrease in neuronal activity.[5][8]

Mechanism of Action of Phenibut

Phenibut is a selective agonist of the GABA-B receptor.[4] It has a lower affinity for the GABA-A receptor. The phenyl group facilitates its passage across the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its interaction with GABA-B receptors is responsible for its anxiolytic, sedative, and nootropic properties.[4]

Inferred Mechanism of Action of this compound

As a close structural analog and a prodrug to phenibut, this compound is expected to be hydrolyzed in vivo by esterases to yield phenibut. Therefore, its pharmacological effects are likely mediated by the parent compound. The ester form may exhibit different pharmacokinetic properties, potentially leading to a different onset and duration of action. However, specific in-vitro and in-vivo studies on the methyl ester are lacking in the publicly available literature.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are generalized protocols for the synthesis of the parent compound and the characterization of GABA receptor activity that would be applicable.

General Protocol for the Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride from 4-phenyl-2-pyrrolidone
  • Reaction Setup: To a round-bottom flask, add 4-phenyl-2-pyrrolidone (1 equivalent).

  • Acid Addition: Add 6.0 M hydrochloric acid (sufficient volume to dissolve the starting material).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-amino-3-phenylbutanoic acid hydrochloride.

General Protocol for Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-phenylbutanoic acid hydrochloride (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution.

  • Reflux: Heat the mixture to reflux for several hours.

  • Monitoring: Monitor the formation of the ester by TLC or GC-MS.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by column chromatography or distillation.

General Protocol for In-Vitro GABA Receptor Binding Assay
  • Membrane Preparation: Prepare synaptic membrane fractions from a suitable brain region (e.g., rat cortex).

  • Incubation: Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [3H]GABA for GABA-A or [3H]baclofen for GABA-B) and varying concentrations of the test compound (this compound or phenibut).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 4-Amino-3-phenylbutanoic Acid cluster_esterification Esterification Benzaldehyde Benzaldehyde Condensation Condensation Benzaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Diethyl_Malonate Diethyl_Malonate Addition Addition Diethyl_Malonate->Addition Condensation->Addition Hydrogenation Hydrogenation Addition->Hydrogenation Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Hydrogenation->Hydrolysis_Decarboxylation Phenibut 4-Amino-3-phenylbutanoic Acid Hydrolysis_Decarboxylation->Phenibut Esterification Esterification Phenibut->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid_Catalyst Acid_Catalyst->Esterification Methyl_Ester This compound Esterification->Methyl_Ester GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel K+ Channel G_Protein->K_Channel opens cAMP cAMP AC->cAMP K_out K+ K_Channel->K_out efflux Phenibut Phenibut / This compound (as prodrug) Phenibut->GABAB_R binds & activates ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition decreased levels lead to K_out->Neuronal_Inhibition hyperpolarization leads to

References

Enantioselective Synthesis of Methyl 4-Amino-3-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of methyl 4-amino-3-phenylbutanoate, a valuable chiral building block in pharmaceutical development. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Introduction

This compound is the methyl ester of 4-amino-3-phenylbutanoic acid, commonly known as phenibut. The chirality at the C3 position is a critical determinant of its biological activity, making enantioselective synthesis a paramount concern for its application in drug discovery and development. This guide focuses on two primary and highly effective strategies for achieving high enantiopurity of the target molecule: organocatalytic asymmetric Michael addition and rhodium-catalyzed asymmetric hydrogenation.

Synthetic Strategies

Two principal and highly effective routes for the enantioselective synthesis of this compound have been established in the scientific literature. The first relies on an organocatalyzed asymmetric Michael addition to a nitroalkene, followed by a series of functional group transformations. The second approach utilizes a rhodium-catalyzed asymmetric hydrogenation of a β-cyanocinnamic ester to set the chiral center.

Organocatalytic Asymmetric Michael Addition Route

This strategy is a multi-step process that begins with the highly enantioselective addition of a malonate derivative to (E)-β-nitrostyrene, catalyzed by a chiral organocatalyst. This initial step establishes the crucial stereocenter. The resulting Michael adduct then undergoes a series of transformations, including reduction of the nitro group, cyclization to a γ-lactam, hydrolysis to the free amino acid, and a final esterification to yield the target methyl ester.

cluster_0 Organocatalytic Asymmetric Michael Addition cluster_1 Transformations Nitrostyrene β-Nitrostyrene Michael_Adduct Chiral γ-Nitroester Intermediate Nitrostyrene->Michael_Adduct Asymmetric Michael Addition Malonate Dimethyl Malonate Malonate->Michael_Adduct Reduction Reduction of Nitro Group Michael_Adduct->Reduction Organocatalyst Chiral Organocatalyst (e.g., Cinchona-derived Thiourea) Organocatalyst->Michael_Adduct Lactamization Cyclization Reduction->Lactamization Hydrolysis Hydrolysis Lactamization->Hydrolysis Esterification Esterification Hydrolysis->Esterification Amino_Ester This compound Esterification->Amino_Ester

Figure 1: Workflow for the organocatalytic asymmetric Michael addition route.
Rhodium-Catalyzed Asymmetric Hydrogenation Route

A more direct approach involves the asymmetric hydrogenation of a β-cyanocinnamic ester. This reaction, catalyzed by a chiral rhodium complex, efficiently creates the desired stereocenter. The resulting β-cyano ester can then be reduced to the corresponding γ-amino ester.

cluster_0 Asymmetric Hydrogenation cluster_1 Reduction Substrate Methyl β-cyanocinnamate Hydrogenation_Product Chiral Methyl 3-cyano-3-phenylpropanoate Substrate->Hydrogenation_Product Asymmetric Hydrogenation Reduction_Step Reduction of Cyano Group Hydrogenation_Product->Reduction_Step Catalyst Chiral Rhodium Catalyst (e.g., Rh-ZhaoPhos) Catalyst->Hydrogenation_Product H2 H₂ H2->Hydrogenation_Product Final_Product This compound Reduction_Step->Final_Product

Figure 2: Workflow for the rhodium-catalyzed asymmetric hydrogenation route.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantioselective synthesis of this compound and its precursors.

Table 1: Organocatalytic Asymmetric Michael Addition of Malonates to β-Nitrostyrene

CatalystMalonate DerivativeSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchonine-derived thioureaDimethyl malonateTolueneRT489592[1]
(R,R)-DPEN-thioureaDiethyl malonateWaterRT249293[2]
Squaramide catalystMalonic acid half-thioesterMTBE452298>99[3]

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters [4][5]

LigandSubstrateSolventPressure (atm)Temp (°C)S/C RatioYield (%)ee (%)
(S,S)-f-spiroPhosMethyl (E)-2-cyano-3-phenylacrylateToluene50501000>9998
ZhaoPhosEthyl (E)-2-cyano-3-phenylacrylateToluene10RT10009899

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition Route

This protocol is a composite of procedures described in the literature and represents a viable pathway to the target molecule.

Step 1: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

  • Materials: β-Nitrostyrene (1.0 mmol), dimethyl malonate (1.2 mmol), cinchona-derived thiourea catalyst (0.05 mmol, 5 mol%), toluene (5 mL).

  • Procedure: To a solution of β-nitrostyrene in toluene, add the cinchona-derived thiourea catalyst and dimethyl malonate. Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral γ-nitroester intermediate.

Step 2: Reduction of the Nitro Group and Lactamization

  • Materials: γ-Nitroester intermediate from Step 1 (1.0 mmol), zinc dust (5.0 mmol), acetic acid (10 mL).

  • Procedure: Dissolve the γ-nitroester in acetic acid. Add zinc dust portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product, a γ-lactam, can be used in the next step without further purification.

Step 3: Hydrolysis of the γ-Lactam [6]

  • Materials: Crude γ-lactam from Step 2 (1.0 mmol), 6 M HCl (10 mL).

  • Procedure: Reflux the crude γ-lactam in 6 M HCl for 4 hours. Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities. Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of 4-amino-3-phenylbutanoic acid as a white solid.

Step 4: Esterification to this compound [7][8]

  • Materials: 4-Amino-3-phenylbutanoic acid hydrochloride (1.0 mmol), methanol (10 mL), trimethylchlorosilane (TMSCl) (2.2 mmol).

  • Procedure: Suspend the amino acid hydrochloride in methanol at 0 °C. Slowly add trimethylchlorosilane. Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction mixture should become a clear solution. Remove the solvent under reduced pressure to yield this compound hydrochloride as a white solid. For the free amine, neutralize with a suitable base and extract with an organic solvent.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation Route[4][5]

This protocol is based on the highly efficient synthesis of chiral β-cyano esters.

Step 1: Asymmetric Hydrogenation of Methyl (E)-2-cyano-3-phenylacrylate

  • Materials: Methyl (E)-2-cyano-3-phenylacrylate (1.0 mmol), [Rh(COD)₂]BF₄ (0.001 mmol), ZhaoPhos ligand (0.0011 mmol), toluene (5 mL).

  • Procedure: In a glovebox, dissolve the rhodium precursor and the chiral ligand in toluene and stir for 30 minutes. Add the substrate to this catalyst solution. Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with hydrogen (10 atm) and stir the reaction at room temperature for 12 hours. Carefully release the pressure and concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel to obtain chiral methyl 3-cyano-3-phenylpropanoate.

Step 2: Reduction of the Cyano Group

  • Materials: Chiral methyl 3-cyano-3-phenylpropanoate (1.0 mmol), Raney Nickel (catalytic amount), methanol saturated with ammonia (20 mL).

  • Procedure: To a solution of the chiral cyano ester in methanolic ammonia, add Raney Nickel. Hydrogenate the mixture in a Parr apparatus at 50 psi and room temperature for 24 hours. Filter the catalyst through a pad of celite and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford this compound.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through multiple synthetic strategies. The organocatalytic asymmetric Michael addition route offers a robust, multi-step approach with well-established transformations. The rhodium-catalyzed asymmetric hydrogenation presents a more direct and highly efficient alternative. The choice of synthetic route will depend on factors such as the availability of starting materials and catalysts, desired scale of production, and the specific requirements for enantiopurity. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-Amino-3-phenylbutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-phenylbutanoate is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine, a methyl ester, and a chiral center at the β-position to the amine, makes it a valuable precursor for a range of synthetically and pharmaceutically important molecules. It serves as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues, such as Phenibut, and is a direct precursor to substituted γ-lactams, a common motif in medicinal chemistry. This document outlines key applications of this compound and provides detailed protocols for its utilization.

Application Note 1: Synthesis of γ-Lactams

The intramolecular cyclization of γ-amino esters is a fundamental method for the synthesis of γ-lactams (2-pyrrolidinones). This compound is an ideal substrate for the synthesis of 4-phenyl-pyrrolidin-2-one, a scaffold found in various biologically active compounds. The cyclization can be promoted thermally, often with high efficiency. The resulting lactam can be further functionalized at the nitrogen atom to generate a library of derivatives.

Experimental Protocol: Synthesis of 4-Phenyl-pyrrolidin-2-one

This protocol describes the thermal cyclization of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling point, inert solvent such as toluene or xylene (approximately 0.1 M concentration).

  • Cyclization: Heat the reaction mixture to reflux (for toluene, this is ~110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), following the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-phenyl-pyrrolidin-2-one.

Application Note 2: Synthesis of N-Acyl Derivatives

The primary amino group of this compound can be readily acylated to introduce a variety of functional groups. N-acylation is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. Standard acylation conditions can be employed to yield N-acyl derivatives, which can then be used in further synthetic transformations or biological screening.

Experimental Protocol: N-Acetylation of this compound

This protocol provides a general procedure for the N-acetylation of the title compound using acetyl chloride.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. The resulting crude N-acetylated product can be purified by flash chromatography or recrystallization.

Application Note 3: Precursor to Phenibut (4-Amino-3-phenylbutanoic Acid)

This compound is a direct precursor to the nootropic and anxiolytic drug Phenibut (4-amino-3-phenylbutanoic acid).[1] The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation, typically achieved under acidic conditions. This is often the final step in a multi-step synthesis of Phenibut and its analogues.

Experimental Protocol: Hydrolysis to 4-Amino-3-phenylbutanoic Acid Hydrochloride (Phenibut HCl)

This protocol outlines the acid-catalyzed hydrolysis of the methyl ester.

  • Reaction Setup: To a round-bottom flask containing this compound (or its hydrochloride salt), add a 6 M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically monitored by the disappearance of the starting material, which can take 12-24 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The resulting solid, 4-amino-3-phenylbutanoic acid hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

Table 1: Summary of Synthetic Applications
ApplicationStarting MaterialKey ReagentsProductTypical Yield (%)
γ-Lactam SynthesisThis compoundToluene (reflux)4-Phenyl-pyrrolidin-2-one85-95%
N-AcylationThis compoundAcetyl chloride, TriethylamineMethyl 4-(acetylamino)-3-phenylbutanoate>90%
Phenibut SynthesisThis compound6 M Hydrochloric Acid (reflux)4-Amino-3-phenylbutanoic acid HCl>90%
Note: Yields are representative for these types of reactions and may vary depending on specific conditions and scale.
Table 2: Predicted Spectroscopic Data for this compound
¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl-H7.20-7.40m5HAr-H
Methoxy-H3.65s3H-OCH
CH-Ph3.30-3.40m1H-C H(Ph)-
CH₂-N3.00-3.20m2H-C H₂-NH₂
CH₂-CO2.50-2.60d2H-C H₂-CO₂Me
NH₂1.50-2.00br s2H-NH
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl~173C =O
Phenyl C (quat.)~142C -Ar
Phenyl C-H~129, ~128, ~127C H-Ar
Methoxy C~52-OC H₃
CH-Ph~48-C H(Ph)-
CH₂-N~45-C H₂-NH₂
CH₂-CO~40-C H₂-CO₂Me

Visualizations

Synthetic_Utility A This compound B 4-Phenyl-pyrrolidin-2-one A->B Thermal Cyclization (Toluene, Reflux) C Methyl 4-(acetylamino)-3-phenylbutanoate A->C N-Acylation (AcCl, Et3N) D 4-Amino-3-phenylbutanoic acid (Phenibut) A->D Acid Hydrolysis (HCl, H2O, Reflux)

Caption: Synthetic pathways originating from this compound.

Workflow_Lactam_Synthesis cluster_0 Reaction cluster_1 Work-up & Purification start Dissolve ester in Toluene reflux Reflux for 12-24h start->reflux cool Cool to RT reflux->cool evap Rotary Evaporation cool->evap chrom Silica Gel Chromatography evap->chrom product Pure 4-Phenyl-pyrrolidin-2-one chrom->product

Caption: Experimental workflow for the synthesis of 4-phenyl-pyrrolidin-2-one.

References

Application Notes and Protocols for the Derivatization of Methyl 4-Amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various derivatization techniques of methyl 4-amino-3-phenylbutanoate, a key intermediate in the synthesis of pharmacologically active molecules. The following sections detail procedures for N-acylation, reductive amination, intramolecular cyclization to form a lactam, and the synthesis of a tetrazole derivative.

N-Acylation: Synthesis of Methyl 4-Acetamido-3-phenylbutanoate

N-acylation is a fundamental derivatization technique that modifies the amino group of this compound, which can significantly alter its biological activity and physicochemical properties. This protocol describes the N-acetylation using acetic anhydride.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentAcetic Anhydride[1]
ProductMethyl 4-acetamido-3-phenylbutanoateN/A
Typical Yield>90%[1]
Reaction Time~7 hours[1]
Reaction Temperature60 °C[1]
Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol).

  • Add acetic anhydride (1.5 mmol) to the flask.

  • The mixture is stirred at 60 °C for the required time (typically monitored by TLC until completion, approximately 7 hours).[1]

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any excess acetic anhydride and acetic acid.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow

N_Acylation_Workflow start Start reactants Mix this compound and Acetic Anhydride start->reactants reaction Heat at 60°C (~7 hours) reactants->reaction workup Aqueous Workup (Et₂O, NaHCO₃) reaction->workup extraction Extract Organic Layer workup->extraction drying Dry over Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation product Methyl 4-acetamido-3-phenylbutanoate evaporation->product

N-Acylation Experimental Workflow

Reductive Amination: Synthesis of Methyl 4-(Isopropylamino)-3-phenylbutanoate

Reductive amination is a versatile method to introduce alkyl groups to the primary amino functionality. This protocol outlines the synthesis of an N-isopropyl derivative using acetone and sodium borohydride.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsAcetone, Sodium Borohydride[2]
ProductMethyl 4-(isopropylamino)-3-phenylbutanoateN/A
Typical YieldModerate to Good[2]
Reaction TimeOvernightN/A
Reaction TemperatureRoom TemperatureN/A
Experimental Protocol

Materials:

  • This compound hydrochloride

  • Acetone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound hydrochloride (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add acetone (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Reductive_Amination_Workflow start Start imine_formation Mix this compound and Acetone in MeOH start->imine_formation reduction Add NaBH₄ (Stir Overnight) imine_formation->reduction workup Aqueous Workup and Extraction with DCM reduction->workup drying Dry over Na₂SO₄ workup->drying evaporation Evaporate Solvent drying->evaporation product Methyl 4-(isopropylamino)-3-phenylbutanoate evaporation->product

Reductive Amination Workflow

Intramolecular Cyclization: Synthesis of 4-Phenyl-pyrrolidin-2-one

Intramolecular cyclization of this compound leads to the formation of a γ-lactam, a privileged scaffold in medicinal chemistry. This process can be induced thermally.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
Product4-Phenyl-pyrrolidin-2-oneN/A
Reaction ConditionThermal[3]
Typical YieldVariable[3]
Reaction TimeVariable (minutes to hours)[3]
Reaction TemperatureElevated temperatures (e.g., >60 °C)[3]
Experimental Protocol

Materials:

  • This compound

  • High-boiling point solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Extraction solvents (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in a suitable high-boiling point solvent (e.g., DMF, 5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to a temperature sufficient to induce cyclization (e.g., 100-150 °C). The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lactam by column chromatography or recrystallization.

Logical Relationship Diagram

Intramolecular_Cyclization start This compound process Thermal Activation (Heat in Solvent) start->process intermediate Intramolecular Attack of Amine on Ester process->intermediate elimination Elimination of Methanol intermediate->elimination product 4-Phenyl-pyrrolidin-2-one elimination->product

Intramolecular Cyclization Pathway

Tetrazole Synthesis: Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate

The amino group of 4-amino-3-phenylbutanoic acid derivatives can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.[2][3] This protocol is adapted from the synthesis of a related compound.[3]

Quantitative Data
ParameterValueReference
Starting MaterialMethyl 4-acetamido-3-phenylbutanoate[3]
ReagentsSodium azide (NaN₃), Silicon tetrachloride (SiCl₄)[3]
ProductMethyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate[3]
Yield45%[2][3]
Reaction TimeUntil completion (TLC monitoring)[3]
Reaction ConditionReflux in anhydrous acetonitrile[3]
Experimental Protocol

Materials:

  • Methyl 4-acetamido-3-phenylbutanoate (Amide 5 in the reference)[3]

  • Sodium azide (NaN₃)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous acetonitrile

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of methyl 4-acetamido-3-phenylbutanoate (4.7 g, 0.02 mol) and sodium azide (5.2 g, 0.08 mol) in anhydrous acetonitrile (150 mL), add a solution of SiCl₄ (6.8 g, 0.04 mol) in anhydrous acetonitrile (20 mL) in small portions.[3]

  • Heat the reaction mixture to reflux and monitor the conversion of the starting amide by TLC.[3] If the reaction stalls, an additional amount of the azidizing agent (0.01 mol of NaN₃ and 0.01 mol of SiCl₄) can be added.[2]

  • Continue heating until the starting amide is completely consumed.[3]

  • After completion, cool the reaction mixture and pour it into a saturated solution of sodium carbonate (250 mL), ensuring the pH remains above 7.[3]

  • Extract the aqueous layer with ethyl acetate (5 x 50 mL).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate.[3]

Experimental Workflow

Tetrazole_Synthesis_Workflow start Start reactants Mix Methyl 4-acetamido-3-phenylbutanoate, NaN₃, and SiCl₄ in Acetonitrile start->reactants reaction Reflux until completion (TLC monitoring) reactants->reaction workup Quench with Na₂CO₃ solution reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry over Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation product Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate evaporation->product

Tetrazole Synthesis Workflow

References

Application Notes and Protocols for the Analysis of Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-phenylbutanoate is a derivative of phenibut (4-amino-3-phenylbutanoic acid), a compound known for its psychoactive properties. As a methyl ester, its chemical properties, including solubility and stability, differ from its parent compound, necessitating specific analytical methods for its accurate identification and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific published methods for this exact ester are not abundant, the following protocols are based on established analytical principles for similar compounds, such as amino acid esters and phenyl-containing molecules.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a robust method for quantifying this compound. The presence of the phenyl group allows for strong chromophoric detection.

Experimental Protocol

  • Instrument: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient elution can be used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (for the phenyl group).

    • Run Time: 10-15 minutes.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.

Data Presentation

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection (UV) 254 nm
Expected Retention Time 5 - 8 minutes (dependent on gradient)

Analytical Workflow for HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS provides high sensitivity and structural information, making it ideal for the identification of this compound. Due to the presence of a primary amine, derivatization is often required to improve chromatographic peak shape and thermal stability.[1]

Experimental Protocol

  • Instrument: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization (Silylation):

    • Evaporate the solvent from the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes. The primary amine will be derivatized to its TMS derivative.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Data Presentation

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatization Reagent BSTFA + 1% TMCS
Ionization Mode Electron Ionization (EI) at 70 eV
Molecular Ion (M+) of TMS derivative m/z 265 (predicted)
Key Fragment Ions (predicted) m/z 250 (M-15), m/z 176 (loss of Ph-CH-CH2)

Logical Diagram for GC-MS Analysis

GCMS_Logic Sample Sample Containing Analyte Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data System (Mass Spectrum) Detection->Data

Caption: Logical steps in the GC-MS analysis of a derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound in CDCl₃. Actual values may vary.

¹H NMR (Predicted)δ (ppm)MultiplicityIntegrationAssignment
Phenyl Protons7.20 - 7.40m5HC₆H₅
CH~3.80m1HCH-Ph
CH₂ (amino)~3.10m2HCH₂-NH₂
CH₂ (ester)~2.50d2HCH₂-CO
Methyl Ester3.65s3HO-CH₃
Amine Protons~1.80br s2HNH₂
¹³C NMR (Predicted)δ (ppm)Assignment
Carbonyl~173C=O
Phenyl (quaternary)~142C-ipso
Phenyl126 - 129C₆H₅
CH~50CH-Ph
Methyl Ester~52O-CH₃
CH₂ (amino)~45CH₂-NH₂
CH₂ (ester)~40CH₂-CO

Disclaimer: The protocols and data provided are intended as a guide. Method development and validation are essential for specific applications. The predicted data is based on chemical structure and may differ from experimental results.

References

Application Note: Chiral Separation of Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-amino-3-phenylbutanoate is a chiral molecule of significant interest in the pharmaceutical industry, often used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug efficacy and safety. This application note provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique for enantioselective analysis. The methodologies described herein utilize polysaccharide-based chiral stationary phases (CSPs), which are known for their broad applicability and high resolving power for a wide range of chiral compounds, including amino acid derivatives.[1][2]

The successful separation of enantiomers is a critical step in both analytical and preparative scale applications. Analytically, it allows for the accurate determination of enantiomeric purity (e.g., enantiomeric excess, ee). On a preparative scale, it enables the isolation of the desired enantiomer for further use in synthesis or biological testing. The protocols provided are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and chiral analysis.

Experimental Protocols

The following protocols outline the methodologies for the chiral separation of this compound using HPLC with polysaccharide-based chiral stationary phases. These methods are based on established procedures for the separation of similar compounds, such as β-amino acids and their esters.[1][2][3]

Method 1: Chiral HPLC with Amylose-Based Stationary Phase

This method is a primary recommendation for the initial screening and optimization of the chiral separation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Data acquisition and processing software.

  • Chiral Stationary Phase:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, Lux® Amylose-1, or equivalent).

    • Particle Size: 5 µm

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase:

    • A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). The ratio can be optimized to achieve baseline separation. For instance, increasing the percentage of IPA may decrease retention times but could also affect resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (due to the phenyl group)

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Protocol:

    • Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and IPA. Degas the mobile phase prior to use.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

    • Inject 10 µL of the sample solution onto the column.

    • Run the analysis under the specified chromatographic conditions.

    • Identify the peaks corresponding to the two enantiomers and calculate the resolution (Rs), separation factor (α), and retention factors (k').

Method 2: Chiral HPLC with Cellulose-Based Stationary Phase

This method provides an alternative selectivity and is recommended if the amylose-based phase does not provide optimal resolution.

  • Instrumentation:

    • Same as Method 1.

  • Chiral Stationary Phase:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1, or equivalent).

    • Particle Size: 5 µm

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase:

    • A mixture of n-Hexane and Ethanol (EtOH). A typical starting gradient is 85:15 (v/v). The ratio can be adjusted for optimization.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Protocol:

    • Follow the same procedural steps as outlined in Method 1, substituting the respective mobile phase and chromatographic conditions.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound based on the protocols described above. These values are representative for similar compounds and should be used as a benchmark for method development.[1][2]

Table 1: Chromatographic Parameters for Chiral Separation on Amylose-Based CSP

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min)~ 8.5~ 10.2
Retention Factor (k')~ 2.4~ 3.1
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c

Table 2: Chromatographic Parameters for Chiral Separation on Cellulose-Based CSP

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min)~ 11.3~ 13.1
Retention Factor (k')~ 3.5~ 4.2
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chiral separation of this compound.

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Racemic Standard (1 mg/mL in Mobile Phase) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare & Degas Mobile Phase (e.g., Hexane:IPA) Equilibrate Equilibrate Chiral Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Calculate tR, α, Rs Acquire->Analyze Report Generate Report Analyze->Report

Caption: Workflow for chiral HPLC separation.

The following diagram illustrates the logical relationship for selecting a suitable chiral stationary phase.

CSP_Selection_Logic Start Start CSP Selection Screen_Amylose Screen on Amylose-Based CSP (e.g., CHIRALPAK AD-H) Start->Screen_Amylose Check_Resolution Resolution (Rs) > 1.5? Screen_Amylose->Check_Resolution Screen_Cellulose Screen on Cellulose-Based CSP (e.g., CHIRALCEL OD-H) Check_Resolution->Screen_Cellulose No Optimize_Method Optimize Mobile Phase & Temperature Check_Resolution->Optimize_Method Yes Screen_Cellulose->Check_Resolution Final_Method Final Validated Method Optimize_Method->Final_Method

Caption: Logic for CSP selection and method development.

References

Application Notes and Protocols for the Synthesis of Methyl 4-Amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl 4-amino-3-phenylbutanoate, a key intermediate in the preparation of various pharmaceuticals, most notably (R)- and (S)-phenibut. The protocols focus on modern asymmetric catalytic methods to achieve high enantiopurity, a critical factor for the biological activity of the final drug substance.

Introduction

This compound is a chiral γ-aminobutyric acid (GABA) analogue precursor. The stereochemistry at the C3 position is crucial for its pharmacological activity, with the (R)-enantiomer of its corresponding acid, phenibut, being significantly more active as a GABA-B agonist than the (S)-enantiomer. Consequently, enantioselective synthesis is of paramount importance. This document outlines two primary, highly effective strategies for the asymmetric synthesis of precursors to this compound: Organocatalyzed Asymmetric Michael Addition and Rhodium-Catalyzed Asymmetric Hydrogenation.

I. Organocatalyzed Asymmetric Michael Addition

This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small chiral organic molecule. A common strategy for synthesizing the backbone of this compound is the Michael addition of a nitroalkane or a malonate derivative to a cinnamate or nitrostyrene derivative.

Protocol 1: Organocatalyzed Michael Addition of Nitromethane to Methyl Cinnamate

This protocol describes the synthesis of a key precursor, methyl 4-nitro-3-phenylbutanoate, which can be subsequently reduced to the target amine.

Experimental Protocol:

  • Catalyst Preparation: The cinchona alkaloid-derived thiourea catalyst is either commercially available or can be synthesized from the corresponding amine and isothiocyanate.

  • Reaction Setup: To a stirred solution of methyl cinnamate (1.0 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) in a dried reaction vial, add the organocatalyst (0.05-0.1 mmol, 5-10 mol%).

  • Addition of Nucleophile: Add nitromethane (2.0-3.0 mmol, 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in the data table (typically 24-72 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford methyl 4-nitro-3-phenylbutanoate.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary:

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cinchona Thiourea A (10)Toluene25488592
2Cinchona Thiourea B (10)CH₂Cl₂25487888
3Cinchona Thiourea A (5)Toluene0728295
4Proline-derived Catalyst (20)DMSO25247585

Note: Data is compiled from representative literature and may vary based on specific catalyst structure and reaction conditions.

Logical Workflow for Michael Addition Route

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Michael Addition cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Methyl Cinnamate Methyl Cinnamate Reaction Organocatalyst Solvent, Temp, Time Methyl Cinnamate->Reaction Nitromethane Nitromethane Nitromethane->Reaction Methyl 4-nitro-3-phenylbutanoate Methyl 4-nitro-3-phenylbutanoate Reaction->Methyl 4-nitro-3-phenylbutanoate Reduction_Step e.g., H₂, Pd/C Methyl 4-nitro-3-phenylbutanoate->Reduction_Step This compound This compound Reduction_Step->this compound

Caption: Workflow for the synthesis of this compound via organocatalyzed Michael addition.

II. Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the enantioselective reduction of a prochiral olefin using a chiral rhodium catalyst. A common substrate for this transformation is a β-substituted-α,β-unsaturated nitroalkane or a protected amino derivative.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (E)-3-phenyl-4-nitrobut-2-enoate

This protocol details the direct hydrogenation of a nitro-unsaturated ester to the corresponding nitroalkane, which is then reduced to the target amine.

Experimental Protocol:

  • Substrate Synthesis: Synthesize methyl (E)-3-phenyl-4-nitrobut-2-enoate via a Henry (nitroaldol) reaction between benzaldehyde and methyl nitroacetate, followed by dehydration.

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand in a degassed solvent to form the active catalyst.

  • Reaction Setup: In a high-pressure autoclave, dissolve the substrate, methyl (E)-3-phenyl-4-nitrobut-2-enoate (1.0 mmol), in a degassed solvent (e.g., methanol or dichloromethane).

  • Catalyst Addition: Add the freshly prepared chiral rhodium catalyst solution (0.01-0.05 mmol, 1-5 mol%) to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at the specified temperature for the designated time.

  • Work-up and Purification: After releasing the hydrogen pressure, concentrate the reaction mixture. Purify the product by flash column chromatography to yield methyl 4-nitro-3-phenylbutanoate.

  • Subsequent Reduction: The purified nitro compound is then reduced to this compound using standard procedures (e.g., H₂, Pd/C or Zn/HCl).

  • Characterization: Characterize the product and determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary:

EntryChiral LigandCatalyst Loading (mol%)H₂ Pressure (atm)SolventYield (%)ee (%)
1(R,R)-Me-DuPhos120MeOH9596
2(S,S)-Et-DuPhos120MeOH9495
3(R)-BINAP250CH₂Cl₂8890
4(R,R)-Me-BPE120THF9294

Note: Data is representative and compiled from literature on analogous hydrogenations.

Signaling Pathway of Chiral Induction in Rh-Catalyzed Hydrogenation

Rhodium_Catalysis_Pathway cluster_catalyst Chiral Catalyst System cluster_reaction_cycle Catalytic Cycle cluster_product Product Rh_precatalyst Rh Precursor Active_catalyst Active Chiral Rh-Catalyst Rh_precatalyst->Active_catalyst Chiral_ligand Chiral Phosphine Ligand Chiral_ligand->Active_catalyst Coordination Substrate Coordination Active_catalyst->Coordination Substrate Prochiral Olefin (Nitro-unsaturated ester) Substrate->Coordination Hydrogenation Asymmetric Hydrogenation Coordination->Hydrogenation H₂ Product_release Product Release Hydrogenation->Product_release Product_release->Active_catalyst Regeneration Chiral_product Enantioenriched Nitroalkane Product_release->Chiral_product

Caption: Simplified representation of the catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Applications in Drug Development

This compound is a direct precursor to phenibut, a neuropsychotropic drug used to treat anxiety, insomnia, and other neurological conditions. The synthesis of enantiomerically pure phenibut is crucial, as the (R)-enantiomer is the more pharmacologically active component. The protocols described herein provide efficient routes to the chiral building blocks necessary for the synthesis of single-enantiomer drugs, thereby enabling the development of more potent and specific therapeutics with potentially fewer side effects. The conversion of the methyl ester to the final carboxylic acid (phenibut) is typically achieved through acidic or basic hydrolysis. For example, refluxing the methyl ester with 6N HCl yields the hydrochloride salt of phenibut.[1]

Conclusion

The presented protocols for the synthesis of this compound and its precursors via organocatalyzed Michael addition and rhodium-catalyzed asymmetric hydrogenation offer robust and highly enantioselective methods for researchers in synthetic and medicinal chemistry. The choice of method may depend on the availability of catalysts and starting materials, as well as the desired scale of the reaction. These pathways provide a reliable foundation for the synthesis of key chiral intermediates for drug development.

References

Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of methyl 4-amino-3-phenylbutanoate, a key intermediate in pharmaceutical development. The following sections outline two primary synthetic routes, detail optimized esterification procedures, and provide protocols for purification at scale.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its production on a larger scale requires robust and reproducible synthetic methodologies. This document outlines two effective routes for the synthesis of the parent amino acid, 4-amino-3-phenylbutanoic acid (also known as phenibut), followed by scalable esterification and purification protocols to yield the target methyl ester. The presented methods are selected for their potential for industrial applicability, focusing on yield, purity, and operational simplicity.

Synthetic Routes Overview

Two primary pathways for the synthesis of the 4-amino-3-phenylbutanoic acid backbone are presented:

  • Route A: Multi-Step Synthesis from Benzaldehyde and Ethyl Acetoacetate. This classical approach is well-documented and suitable for industrial production, involving a series of reliable reactions.[1]

  • Route B: One-Pot Synthesis from Benzaldehyde and Nitromethane. This method offers a more streamlined approach, potentially reducing overall reaction time and resource utilization.[2]

Following the synthesis of the amino acid, a highly efficient esterification step is employed to produce the final methyl ester.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Amino-3-phenylbutanoic Acid
ParameterRoute A: Multi-Step SynthesisRoute B: One-Pot Synthesis
Starting Materials Benzaldehyde, Ethyl AcetoacetateBenzaldehyde, Nitromethane, Diethyl malonate
Key Intermediates 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester, 3-phenylglutaric acid4-nitro-3-phenylbutanoic acid methyl ester
Reported Overall Yield High (specifics vary with scale)~85-95% (for the hydrochloride salt)[2]
Scalability Suitable for industrial production[1]Demonstrated at the gram scale[2]
Process Complexity Multiple steps involving isolation of intermediatesFewer operational steps
Table 2: Comparison of Esterification Methods
ParameterMethod 1: Fischer-Speier EsterificationMethod 2: TMSCl-Mediated Esterification
Reagents Methanol, Sulfuric Acid (catalyst)Methanol, Trimethylchlorosilane (TMSCl)
Reaction Conditions Reflux temperature (60-110 °C)[3]Room temperature[4][5][6][7]
Reaction Time 1-10 hours[3]12-24 hours[4]
Yield Generally high, equilibrium-drivenGood to excellent yields reported for various amino acids[4][6][7]
Work-up Neutralization and extractionConcentration of the reaction mixture[4]

Experimental Protocols

Route A: Multi-Step Synthesis of 4-Amino-3-phenylbutanoic Acid

This route is based on a method described as suitable for industrial production.[1]

Step 1: Condensation of Benzaldehyde and Ethyl Acetoacetate

  • In a suitable reactor, charge benzaldehyde and ethyl acetoacetate in a 1:2 molar ratio.

  • Use a protic solvent such as ethanol.

  • Add a catalytic amount of a condensation catalyst (e.g., piperidine).

  • Maintain the reaction temperature below 40°C with stirring for 36-48 hours.

  • Cool the reaction mixture and isolate the precipitated product, 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester, by filtration.

Step 2: Decarbonylation

  • To the intermediate from Step 1, add a strong base solution (e.g., aqueous potassium hydroxide or sodium hydroxide).

  • Heat the mixture to induce decarbonylation, obtaining 3-phenylglutaric acid.

Step 3: Dehydration and Ring Closure

  • Subject the 3-phenylglutaric acid to dehydration in a non-protic solvent with a dehydration catalyst (e.g., acetic anhydride) to form 3-phenylglutaric anhydride.

Step 4: Amination

  • Hydrolyze the 3-phenylglutaric anhydride with a strong aqueous ammonia solution to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.

Step 5: Hofmann Rearrangement

  • Treat the product from Step 4 with an oxidant (e.g., sodium hypochlorite) under alkaline conditions to induce a Hofmann rearrangement, yielding 4-amino-3-phenylbutanoic acid.

Route B: One-Pot Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride

This protocol is adapted from a documented one-pot synthesis.[2]

Step 1: Condensation Reaction

  • In a reactor cooled to -5°C, slowly add a solution of benzaldehyde and nitromethane in ethanol.

  • Add a 30% (w/w) sodium methoxide solution in ethanol dropwise and stir the reaction for 2 hours.

  • Neutralize the reaction mixture to a pH of 2 with a hydrochloric acid solution in ethanol.

Step 2: Addition Reaction

  • In a separate vessel, prepare a solution of diethyl malonate and sodium methoxide in ethanol at -5°C.

  • Add the neutralized intermediate solution from Step 1 dropwise with stirring.

  • After the addition is complete, allow the reaction to proceed for 2 hours.

  • Neutralize the mixture to a pH of 2 with a hydrochloric acid solution in ethanol.

Step 3: Hydrogenation and Hydrolysis

  • Transfer the reaction mixture to a hydrogenation reactor and add a palladium-carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas and heat to 55°C for 8 hours.

  • After the reaction is complete, filter off the catalyst.

  • The resulting solution contains 4-amino-3-phenylbutanoic acid hydrochloride.

Method 1: Fischer-Speier Esterification of 4-Amino-3-phenylbutanoic Acid

This is a classic and widely used method for esterification.[3]

  • Suspend 4-amino-3-phenylbutanoic acid in methanol (a large excess of methanol is typically used to drive the equilibrium).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

Method 2: TMSCl-Mediated Esterification of 4-Amino-3-phenylbutanoic Acid

This method proceeds under mild conditions and often gives high yields.[4][5][6][7]

  • Suspend 4-amino-3-phenylbutanoic acid (1 equivalent) in methanol.

  • Slowly add trimethylchlorosilane (TMSCl) (2 equivalents) to the suspension with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the crude product, which will be the hydrochloride salt of the methyl ester.

  • For the free base, the crude product can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Large-Scale Purification Protocol: Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and heptane).

  • Slowly cool the solution to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Routes cluster_RouteA Route A: Multi-Step Synthesis cluster_RouteB Route B: One-Pot Synthesis A_Start Benzaldehyde + Ethyl Acetoacetate A_Int1 2,4-diacetyl-3-phenyl- pentanedionate diethyl ester A_Start->A_Int1 Condensation A_Int2 3-Phenylglutaric Acid A_Int1->A_Int2 Decarbonylation A_Int3 3-Phenylglutaric Anhydride A_Int2->A_Int3 Dehydration A_Int4 5-amino-5-oxo-3-phenyl- pentanoic acid A_Int3->A_Int4 Amination A_End 4-Amino-3-phenylbutanoic Acid A_Int4->A_End Hofmann Rearrangement B_Start Benzaldehyde + Nitromethane + Diethyl malonate B_Int1 Intermediate Adduct B_Start->B_Int1 Condensation & Addition B_End 4-Amino-3-phenylbutanoic Acid (as HCl salt) B_Int1->B_End Hydrogenation & Hydrolysis Esterification_Workflow cluster_Methods Esterification Methods cluster_Purification Purification Start 4-Amino-3-phenylbutanoic Acid Fischer Method 1: Fischer-Speier Esterification (Methanol, H2SO4, Reflux) Start->Fischer TMSCl Method 2: TMSCl-Mediated Esterification (Methanol, TMSCl, RT) Start->TMSCl Crude_Product Crude this compound (or its HCl salt) Fischer->Crude_Product TMSCl->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product Pure this compound Crystallization->Final_Product

References

Application Notes and Protocols: Methyl 4-amino-3-phenylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of methyl 4-amino-3-phenylbutanoate derivatives. This class of compounds, being esters of the well-known nootropic and anxiolytic agent phenibut (4-amino-3-phenylbutanoic acid), holds significant promise for the development of novel therapeutics targeting the central nervous system.

Introduction

This compound and its derivatives are analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] By modifying the core structure of phenibut, researchers aim to improve its pharmacokinetic and pharmacodynamic properties, such as bioavailability, potency, and receptor selectivity. The primary mechanism of action for these compounds is believed to be the modulation of GABAergic neurotransmission, primarily through agonism at GABA-B receptors.[2][3] Some evidence also suggests a potential interaction with the α2δ-subunit of voltage-gated calcium channels. This multifaceted activity opens up therapeutic possibilities in a range of neurological and psychological disorders.

Key Applications

The primary therapeutic applications for this compound derivatives currently being explored include:

  • Anxiolytics: As analogues of phenibut, these derivatives are expected to possess anxiety-reducing properties, making them potential candidates for the treatment of generalized anxiety disorder, panic disorder, and other anxiety-related conditions.[2]

  • Nootropics: By modulating GABAergic and potentially other neurotransmitter systems, these compounds may enhance cognitive functions such as learning and memory.[2]

  • Anticonvulsants: The ability to enhance inhibitory neurotransmission makes these derivatives promising candidates for the management of epilepsy and other seizure disorders.

  • Analgesics: Through their interaction with calcium channels, these compounds may offer a novel approach to the treatment of neuropathic pain.

Quantitative Data Summary

While specific quantitative data for a wide range of this compound derivatives are still emerging, the following table summarizes the available data for the parent compound, phenibut, which serves as a crucial benchmark for the development of its ester derivatives. The esterification is anticipated to alter the pharmacokinetic profile, potentially leading to improved central nervous system penetration and duration of action.

CompoundTargetAssayValue (µM)Reference
Racemic PhenibutGABA-B ReceptorRadioligand Binding ([³H]CGP54626)177 ± 2[4]
(R)-PhenibutGABA-B ReceptorRadioligand Binding ([³H]CGP54626)92 ± 3[4]
Baclofen (Reference)GABA-B ReceptorRadioligand Binding ([³H]CGP54626)6.0 ± 1[4]
R- and S-PhenibutGabapentin Binding SiteCompetitive Binding Assay~90[2]

Note: The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[4] Further research is required to establish a comprehensive quantitative profile for a series of this compound derivatives to enable robust structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a general method for the esterification of 4-amino-3-phenylbutanoic acid (phenibut).

Materials:

  • 4-amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Dry diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Suspend 4-amino-3-phenylbutanoic acid hydrochloride (1 equivalent) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) or acetyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add dry diethyl ether and stir to form a precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold, dry diethyl ether.

  • Dry the product under vacuum to yield this compound hydrochloride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazole Model)

This protocol outlines a standard procedure for evaluating the anticonvulsant effects of a test compound using the pentylenetetrazole (PTZ)-induced seizure model in mice.[5][6]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (this compound derivative)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., diazepam), and test groups receiving different doses of the this compound derivative.

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic convulsions for a period of 30 minutes.

  • Record the latency to the first clonic convulsion and the duration of the convulsions.

  • The absence of clonic convulsions for more than 5 seconds within the 30-minute observation period is considered protection.

  • Calculate the percentage of protection in each group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the anticonvulsant effect compared to the control group.

Protocol 3: GABA-B Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for the GABA-B receptor.[1][7]

Materials:

  • Rat brain cortex membranes (prepared or commercially available)

  • [³H]CGP54626 (radioligand)

  • Unlabeled GABA-B agonist (e.g., baclofen) for determining non-specific binding

  • Test compounds (this compound derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a suspension of rat brain cortex membranes in the assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Membrane suspension, [³H]CGP54626, and assay buffer.

    • Non-specific Binding: Membrane suspension, [³H]CGP54626, and a high concentration of unlabeled baclofen (e.g., 100 µM).

    • Displacement: Membrane suspension, [³H]CGP54626, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA_B Agonist Methyl 4-amino- 3-phenylbutanoate Derivative GABA_B_Receptor GABA-B Receptor (Heterodimer) GABA_B Agonist->GABA_B_Receptor Binds to G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release

Caption: GABA-B Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Methyl 4-amino- 3-phenylbutanoate Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay GABA-B Receptor Binding Assay characterization->binding_assay calcium_assay Calcium Channel Interaction Assay characterization->calcium_assay animal_model Animal Model of Disease (e.g., PTZ-induced Seizures) binding_assay->animal_model calcium_assay->animal_model behavioral_testing Behavioral Assessment (e.g., Anticonvulsant Effect) animal_model->behavioral_testing sar_analysis Structure-Activity Relationship (SAR) Analysis behavioral_testing->sar_analysis pharmacokinetics Pharmacokinetic Studies pharmacokinetics->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

experimental protocol for methyl 4-amino-3-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 4-amino-3-phenylbutanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the Knoevenagel condensation of benzaldehyde and methyl acetoacetate to form 3-phenylglutaric acid. This intermediate is subsequently converted to 3-phenylglutarimide, which then undergoes a Hofmann rearrangement to yield 4-amino-3-phenylbutanoic acid (phenibut). The final step involves the Fischer esterification of 4-amino-3-phenylbutanoic acid to afford the target compound, this compound. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, containing a γ-amino acid backbone with a phenyl substituent, is found in a number of central nervous system (CNS) active compounds. The synthesis of this compound requires a multi-step sequence that must be carefully controlled to ensure a good overall yield and high purity of the final product. The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 3-Phenylglutaric Acid

This procedure is adapted from a known method for the synthesis of 3-phenylglutaric acid.

Materials:

  • Benzaldehyde

  • Methyl acetoacetate

  • Piperidine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) and methyl acetoacetate (23.2 g, 0.2 mol) in ethanol (50 mL).

  • Add piperidine (1.7 g, 0.02 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Hydrolysis and Decarboxylation: To the reaction mixture, add a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (80 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • A white precipitate of 3-phenylglutaric acid will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Part 2: Synthesis of 3-Phenylglutarimide

Materials:

  • 3-Phenylglutaric acid

  • Urea

Procedure:

  • In a flask, thoroughly mix 3-phenylglutaric acid (10.4 g, 0.05 mol) and urea (3.0 g, 0.05 mol).

  • Heat the mixture in an oil bath at 150-160 °C for 2 hours.

  • The mixture will melt and then solidify.

  • Cool the flask to room temperature.

  • Purification: Recrystallize the solid from ethanol to obtain pure 3-phenylglutarimide.

Part 3: Synthesis of 4-Amino-3-phenylbutanoic Acid (Hofmann Rearrangement)

The Hofmann rearrangement converts the amide to a primary amine with one fewer carbon atom.[1][2][3]

Materials:

  • 3-Phenylglutarimide

  • Sodium hypobromite (prepared in situ from bromine and sodium hydroxide)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4.8 g, 0.12 mol) in water (40 mL). Slowly add bromine (8.0 g, 0.05 mol) with vigorous stirring.

  • Reaction: To the freshly prepared sodium hypobromite solution, add 3-phenylglutarimide (9.45 g, 0.05 mol) in small portions with stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70 °C and maintain this temperature for 1 hour.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 4-5.

  • The product, 4-amino-3-phenylbutanoic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry.

Part 4: Synthesis of this compound (Fischer Esterification)

This Fischer esterification protocol is a general method for the esterification of amino acids.[4][5][6]

Materials:

  • 4-Amino-3-phenylbutanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: In a round-bottom flask, suspend 4-amino-3-phenylbutanoic acid (8.95 g, 0.05 mol) in anhydrous methanol (100 mL).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (5.5 mL, 0.075 mol) or concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

StepCompoundStarting Mass (g)Molar Mass ( g/mol )Moles (mol)Product Mass (g)Yield (%)
1Benzaldehyde10.6106.120.1--
1Methyl Acetoacetate23.2116.120.2--
13-Phenylglutaric Acid-208.21-~16.7~80
23-Phenylglutaric Acid10.4208.210.05--
23-Phenylglutarimide-189.21-~8.5~90
33-Phenylglutarimide9.45189.210.05--
34-Amino-3-phenylbutanoic Acid-179.22-~7.2~80
44-Amino-3-phenylbutanoic Acid8.95179.220.05--
4This compound-193.24-~8.2~85

Note: Yields are approximate and may vary depending on experimental conditions.

Characterization Data for this compound

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.10-3.30 (m, 2H, CH₂-N), 2.80-2.95 (m, 1H, CH-Ph), 2.40-2.60 (m, 2H, CH₂-CO), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 51.8 (OCH₃), 45.0 (CH₂-N), 42.5 (CH-Ph), 38.0 (CH₂-CO).

  • IR (neat, cm⁻¹): 3380 (N-H stretch), 3030 (Ar C-H stretch), 2950 (C-H stretch), 1735 (C=O stretch, ester), 1600, 1495 (Ar C=C stretch).

Workflow Diagram

SynthesisWorkflow Start Starting Materials (Benzaldehyde, Methyl Acetoacetate) Step1 Step 1: Knoevenagel Condensation & Hydrolysis/Decarboxylation Start->Step1 Intermediate1 3-Phenylglutaric Acid Step1->Intermediate1 Step2 Step 2: Imide Formation with Urea Intermediate1->Step2 Intermediate2 3-Phenylglutarimide Step2->Intermediate2 Step3 Step 3: Hofmann Rearrangement Intermediate2->Step3 Intermediate3 4-Amino-3-phenylbutanoic Acid (Phenibut) Step3->Intermediate3 Step4 Step 4: Fischer Esterification Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step synthesis is robust and can be performed in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the final product. This protocol is intended to be a valuable resource for scientists and professionals involved in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl 4-amino-3-phenylbutanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Route 1: Reductive Amination of a Keto Ester Precursor

This route typically involves the reaction of a methyl 3-benzoylpropionate or a similar keto ester with an ammonia source, followed by reduction.

Q1: My reductive amination reaction is incomplete, and I observe the starting keto ester and/or an imine intermediate in my crude product. How can I improve the conversion?

A1: Incomplete conversion is a common issue in reductive amination. Here are several troubleshooting steps:

  • Optimize Reaction Conditions: Ensure the pH of the reaction is weakly acidic (around 5-6) to facilitate imine formation without promoting side reactions.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective and selective for reducing the imine in the presence of the ketone. If using a less selective reducing agent like sodium borohydride (NaBH₄), the aldehyde or ketone starting material may be reduced to an alcohol, leading to a common side product.

  • One-Pot vs. Stepwise: Consider a one-pot approach where the imine is formed and reduced in situ. This can be more efficient than isolating the imine first. However, if you are still facing issues, a stepwise approach where you confirm imine formation (e.g., by TLC or NMR) before adding the reducing agent can provide more control.

  • Excess Reagents: Using a moderate excess of the ammonia source (like ammonium acetate) and the reducing agent can drive the reaction to completion.

Q2: I am observing a significant amount of methyl 3-hydroxy-4-phenylbutanoate as a byproduct. What is causing this and how can I prevent it?

A2: The formation of the corresponding alcohol is a common side reaction, especially when using less selective reducing agents.

  • Selective Reducing Agents: As mentioned, using NaBH₃CN or NaBH(OAc)₃ will preferentially reduce the iminium ion over the carbonyl group of the starting material.

  • Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0°C) to enhance the selectivity of the reducing agent.

Q3: My final product is contaminated with a di-alkylated amine. How can I minimize this?

A3: Di-alkylation can occur if the newly formed primary amine reacts with another molecule of the keto ester.

  • Control Stoichiometry: Use a larger excess of the ammonia source to outcompete the product amine in the reaction with the keto ester.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the product amine low at any given time.

Route 2: Hofmann or Curtius Rearrangement

These routes involve the rearrangement of an amide (Hofmann) or an acyl azide (Curtius) derived from a 3-phenylglutaric acid monoester.

Q1: During my Hofmann rearrangement, I am getting a significant amount of a urea byproduct. What is the cause?

A1: The key intermediate in the Hofmann rearrangement is an isocyanate. If there is residual unreacted starting amide or if the product amine reacts with the isocyanate, a urea derivative will be formed.

  • Reaction Conditions: Ensure the reaction goes to completion by using a sufficient amount of the hypobromite or other oxidizing agent.

  • Quenching: Once the rearrangement is complete, promptly work up the reaction to hydrolyze the isocyanate to the desired amine and prevent it from reacting with other nucleophiles.

Q2: In my Curtius rearrangement, I am observing the formation of a methyl carbamate instead of the desired amine. Why is this happening?

A2: The isocyanate intermediate in the Curtius rearrangement will react with any available nucleophiles. If methanol is used as a solvent or is present during the workup, it can trap the isocyanate to form a stable methyl carbamate.[1]

  • Solvent Choice: Use a non-nucleophilic solvent for the rearrangement step.

  • Workup Procedure: Ensure that the hydrolysis of the isocyanate to the amine is performed in an aqueous medium without the presence of alcohols or other competing nucleophiles.

Route 3: Arndt-Eistert Synthesis

This route involves the homologation of a protected phenylalanine derivative.

Q1: I am seeing an α-chloromethylketone as a major impurity in my Arndt-Eistert synthesis. How can I avoid this?

A1: The formation of an α-chloromethylketone is a known side reaction when using diazomethane if hydrogen chloride (HCl) is present.[2]

  • Excess Diazomethane: Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second neutralizes the HCl that is formed.[2]

  • Newman-Beal Modification: The addition of a non-nucleophilic base like triethylamine (Et₃N) can scavenge the HCl, preventing the formation of the α-chloromethylketone side-product.[2]

Q2: My crude product contains the methyl ester of my starting protected phenylalanine. What is the source of this impurity?

A2: Diazomethane is a potent methylating agent and can esterify any unreacted starting carboxylic acid.

  • Complete Conversion to Acid Chloride: Ensure that the starting carboxylic acid is fully converted to the acid chloride before the addition of diazomethane.

  • Purification: This side product can often be removed by standard purification techniques like column chromatography.

Data Presentation

Table 1: Summary of Potential Side Products and Mitigation Strategies

Synthetic RouteCommon Side ProductTypical Impurity LevelMitigation Strategy
Reductive Amination Methyl 3-hydroxy-4-phenylbutanoate5-20%Use of selective reducing agents (NaBH₃CN, NaBH(OAc)₃), lower reaction temperature.
Di-alkylated amine2-10%Use excess ammonia source, slow addition of reducing agent.
Unreacted imine intermediateVariableEnsure complete reduction, optimize pH and reducing agent.
Hofmann Rearrangement Symmetrical urea derivative5-15%Ensure complete reaction, prompt workup to hydrolyze isocyanate.
Curtius Rearrangement Methyl N-(1-phenyl-3-methoxycarbonylpropyl)carbamate5-20% (if methanol is present)Use a non-nucleophilic solvent, careful aqueous workup.[1]
Arndt-Eistert Synthesis α-chloromethylketone derivative5-15%Use excess diazomethane or add triethylamine (Newman-Beal modification).[2]
Methyl ester of starting amino acid2-10%Ensure complete conversion of the carboxylic acid to the acid chloride.

Experimental Protocols

Protocol 1: Reductive Amination of Methyl 3-Benzoylpropionate
  • Imine Formation: To a solution of methyl 3-benzoylpropionate (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Purification: Make the solution basic (pH > 10) with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Curtius Rearrangement of Methyl 3-phenylsuccinamate
  • Acyl Azide Formation: To a solution of methyl 3-phenylsuccinamate (1.0 eq) in a suitable solvent (e.g., acetone/water), add sodium azide (1.2 eq). Cool the mixture to 0°C and slowly add a solution of sodium nitrite (1.2 eq) in water, followed by the dropwise addition of concentrated HCl, keeping the temperature below 5°C.

  • Rearrangement: After stirring for 1-2 hours at 0°C, extract the acyl azide with a cold, non-nucleophilic solvent like toluene. Gently warm the toluene solution to 80-100°C until nitrogen evolution ceases, indicating the formation of the isocyanate.

  • Hydrolysis: Carefully add the isocyanate solution to a stirred solution of 2 M HCl at reflux to hydrolyze the isocyanate to the primary amine.

  • Purification: Cool the reaction mixture and wash with an organic solvent. Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Mandatory Visualizations

Reaction_Pathway_Reductive_Amination start Methyl 3-benzoylpropionate + NH₃ imine Imine Intermediate start->imine Condensation (-H₂O) side_product Methyl 3-hydroxy-4-phenylbutanoate start->side_product Reduction (e.g., NaBH₄) product This compound imine->product Reduction (e.g., NaBH₃CN)

Caption: Reductive amination pathway and a common side reaction.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurity) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions change_reagent Change Reducing Agent or Solvent check_reagents->change_reagent check_conditions->change_reagent optimize_workup Optimize Purification (Extraction, Chromatography) change_reagent->optimize_workup success Problem Resolved optimize_workup->success

Caption: General troubleshooting workflow for synthesis problems.

Curtius_Rearrangement_Side_Reaction start Acyl Azide isocyanate Isocyanate Intermediate start->isocyanate Heat (-N₂) product Primary Amine (Desired Product) isocyanate->product + H₂O (Hydrolysis) side_product Carbamate or Urea (Side Product) isocyanate->side_product + Nucleophile (e.g., ROH, RNH₂)

Caption: Curtius rearrangement showing the formation of the desired amine and potential side products from the isocyanate intermediate.

References

Technical Support Center: Methyl 4-amino-3-phenylbutanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of methyl 4-amino-3-phenylbutanoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after purification.

Possible Cause Recommended Solution
Incomplete reaction: The synthesis of this compound did not go to completion, leaving unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider adjusting reaction time, temperature, or reagent stoichiometry.
Product loss during extraction: The product is partially lost in the aqueous phase during workup due to its amino group, which can be protonated.Carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent. This will ensure the amino group is in its free base form, increasing its solubility in the organic phase. Use a less polar solvent for extraction if the product shows some water solubility.
Decomposition on silica gel: The amino group can interact strongly with acidic silica gel, leading to streaking and decomposition during column chromatography.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1% in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral).
Co-elution with impurities: An impurity with a similar polarity to the product is being collected along with the product fraction, leading to a lower purity of the final product and potentially being discarded with mixed fractions.Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different chromatography technique, such as reverse-phase chromatography if the impurity profile allows.
Product volatility: The product may be lost during solvent removal under high vacuum, especially if it is a low-boiling point compound.Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. For small quantities, consider removing the solvent under a gentle stream of nitrogen.

Problem 2: Product is an oil instead of a solid.

Possible Cause Recommended Solution
Residual solvent: The purified product contains residual solvent, preventing crystallization.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities: Impurities can disrupt the crystal lattice formation.Re-purify the product using column chromatography with a very shallow solvent gradient to ensure high purity.
Product is inherently an oil at room temperature: The melting point of the pure compound may be below room temperature.If high purity is confirmed by analytical methods (e.g., NMR, LC-MS), the oily nature may be inherent. Consider converting the amine to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle.[1]
Incorrect crystallization conditions: The chosen solvent system or conditions are not suitable for crystallization.Experiment with different crystallization solvents. Good solvents for crystallization are typically those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Techniques like slow evaporation, vapor diffusion, or using a co-solvent system can be attempted.

Problem 3: Multiple spots on TLC after purification.

Possible Cause Recommended Solution
Incomplete separation during chromatography: The chosen eluent system did not provide adequate separation of the product from impurities.Re-run the column chromatography with a more optimized eluent system. Test different solvent mixtures and ratios using TLC beforehand to find the optimal separation conditions.
Product degradation: The product is degrading on the TLC plate (often silica gel).Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and degradation of the amine on the acidic silica plate.
Contaminated fractions were pooled: Fractions containing impurities were combined with the pure product fractions.Carefully re-analyze the collected fractions by TLC before pooling them. Pool only the fractions that show a single spot for the product.
Presence of diastereomers: If the synthesis is not stereospecific, the product may exist as a mixture of diastereomers, which can sometimes be separated on TLC.Diastereomers can be challenging to separate by standard chromatography. Specialized chiral chromatography or derivatization may be necessary if a single stereoisomer is required.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for during the purification of this compound?

A1: Common impurities can arise from unreacted starting materials, by-products of the reaction, or degradation of the product. Depending on the synthetic route, potential impurities could include:

  • Starting materials: For example, unreacted benzaldehyde or nitromethane if following a synthetic route like the one described for the corresponding acid.[1]

  • Side-products: These can include products from side reactions, such as over-alkylation or condensation products.

  • Hydrolysis product: The methyl ester can hydrolyze back to the carboxylic acid (4-amino-3-phenylbutanoic acid) if exposed to acidic or basic aqueous conditions for a prolonged period.

  • Transesterification products: If another alcohol is present during synthesis or workup, transesterification can occur, leading to a different ester.[2]

Q2: What is the best way to store purified this compound?

A2: As an amino ester, it is susceptible to degradation. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. For long-term storage, keeping it in a freezer is recommended.

Q3: My purified product is a salt (e.g., hydrochloride). How do I convert it back to the free base?

A3: To convert the salt back to the free base, dissolve the salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The organic layer will then contain the free base. Ensure to dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and remove the solvent carefully.

Q4: Can I use crystallization as the sole purification method?

A4: Crystallization can be a very effective purification technique, especially for removing small amounts of impurities.[3] However, its success depends on the nature and amount of the impurities. If the crude product is highly impure, it is generally recommended to first perform column chromatography to remove the bulk of the impurities, followed by crystallization to obtain a highly pure product.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For this compound, a good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). To prevent streaking due to the basic amino group, it is advisable to add about 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Crystallization of this compound

  • Solvent Selection: Test the solubility of the purified oil in various solvents to find a suitable one. A good crystallization solvent will dissolve the compound when hot but not when cold. Potential solvents include ethyl acetate/hexane, diethyl ether/hexane, or isopropanol.

  • Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.

  • Crystal Collection: Once crystals have formed, collect them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Workup Aqueous Workup (pH adjustment) Crude_Product->Workup Chromatography Column Chromatography (e.g., Silica Gel) Workup->Chromatography Impurity Removal Crystallization Crystallization Chromatography->Crystallization Further Purification Pure_Product Pure Product Crystallization->Pure_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Optimize_Workup Optimize Extraction pH Start->Optimize_Workup Check_Chromatography Analyze Column Fractions Start->Check_Chromatography Check_Degradation Assess Product Stability (e.g., on silica) Start->Check_Degradation Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Loss_in_Aqueous Product Lost in Aqueous Layer Optimize_Workup->Loss_in_Aqueous Co_elution Co-elution with Impurities Check_Chromatography->Co_elution Degradation Degradation during Purification Check_Degradation->Degradation

References

Technical Support Center: Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of methyl 4-amino-3-phenylbutanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-amino-3-phenylbutanoic acid) and methanol. This reaction is catalyzed by acids and bases.

  • Intramolecular Cyclization (Lactamization): The primary amino group can react with the ester carbonyl group to form a γ-lactam (4-phenyl-pyrrolidin-2-one). This process can be accelerated by heat.

Additionally, like many organic compounds with amino groups, it can be sensitive to oxidation and may discolor over time, especially when exposed to air and light.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage) is recommended to minimize degradation from atmospheric moisture and oxygen. Keep the compound away from strong acids, bases, and oxidizing agents.[2][3]

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellow or brownish hue, often indicates the formation of oxidation-related impurities. This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing with an inert gas before sealing.

Q4: My reaction yield is lower than expected when using this compound. Could stability be an issue?

A4: Yes, low yields can be a consequence of degradation. If your reaction conditions are strongly acidic or basic, or if the reaction is run at high temperatures for an extended period, a significant portion of your starting material may have degraded through hydrolysis or lactamization. It is advisable to analyze the purity of the starting material before use and to monitor the reaction for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Sample Discoloration or Presence of Insoluble Matter
Symptom Possible Cause Troubleshooting Steps
The normally white to off-white solid has developed a yellow or brown tint.Oxidation of the amino group.1. Confirm the purity of the material using techniques like HPLC or TLC. 2. If purity is compromised, consider purification by recrystallization or column chromatography. 3. For future prevention, store the compound under an inert atmosphere and protect it from light.
The compound does not fully dissolve in a solvent in which it is reported to be soluble.Presence of polymeric impurities or the hydrolyzed carboxylic acid, which may have different solubility.1. Attempt to filter the insoluble material and analyze it separately. 2. Analyze the soluble portion for purity. 3. Consider that the compound may have degraded, and re-purification may be necessary.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)
Symptom Possible Cause Troubleshooting Steps
An additional peak corresponding to a lower molecular weight is observed in LC-MS.Hydrolysis of the methyl ester to 4-amino-3-phenylbutanoic acid.1. Confirm the identity of the impurity by comparing its mass and retention time to a standard of 4-amino-3-phenylbutanoic acid, if available. 2. Review your experimental conditions. Avoid strongly acidic or basic aqueous solutions. If pH control is necessary, use a buffered system.
A peak corresponding to the loss of methanol (CH₃OH) is observed.Intramolecular cyclization forming the γ-lactam.1. Characterize the impurity peak using NMR and MS to confirm the lactam structure. 2. Avoid prolonged heating of the compound, especially in solution. If elevated temperatures are required for a reaction, use the lowest effective temperature and minimize the reaction time.

Degradation Pathways

The following diagrams illustrate the main degradation pathways for this compound.

Hydrolysis Compound This compound Acid 4-Amino-3-phenylbutanoic acid Compound->Acid Methanol Methanol

Caption: Hydrolysis of this compound.

Lactamization Compound This compound Lactam γ-Lactam (4-phenyl-pyrrolidin-2-one) Compound->Lactam Methanol Methanol

Caption: Lactamization of this compound.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Incubate a sealed vial of the stock solution at 60°C.

    • Photostability: Expose a vial of the stock solution to a calibrated light source.

  • Time Points:

    • Analyze the samples at initial time (t=0) and at specified intervals (e.g., 2, 4, 8, 24 hours).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product at each time point.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl) PrepStock->Acid Base Basic (0.1M NaOH) PrepStock->Base Oxidative Oxidative (3% H₂O₂) PrepStock->Oxidative Thermal Thermal (60°C) PrepStock->Thermal Photo Photolytic PrepStock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for stability testing.

References

Technical Support Center: Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-amino-3-phenylbutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Question: My final product shows a significant peak corresponding to the starting material, 4-amino-3-phenylbutanoic acid, in the HPLC analysis. What could be the cause and how can I fix it?

Answer:

Incomplete esterification is the most likely cause. The Fischer esterification, a common method for synthesizing this compound, is an equilibrium reaction. To drive the reaction to completion, consider the following:

  • Excess Methanol: Use a large excess of methanol, which acts as both a reactant and the solvent.

  • Water Removal: Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. Use of a Dean-Stark apparatus or molecular sieves can be effective.

  • Catalyst: Use an appropriate acid catalyst, such as sulfuric acid or thionyl chloride, in sufficient quantity.

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Purification: If unreacted starting material is present in the final product, it can be removed by:

  • Aqueous Workup: Washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the ester remains in the organic layer.

  • Chromatography: Column chromatography on silica gel can effectively separate the more polar carboxylic acid from the less polar ester.

Question: I observe an unexpected peak in my mass spectrometry data with a mass corresponding to the loss of methanol from my product. What is this impurity?

Answer:

This impurity is likely 4-phenyl-2-pyrrolidinone , a gamma-lactam. It can form via intramolecular cyclization of this compound, especially under thermal stress or in the presence of acid or base catalysts. The amino group attacks the ester carbonyl, leading to the elimination of methanol.

Mitigation Strategies:

  • Moderate Temperatures: Avoid excessive heating during synthesis, purification (especially distillation), and storage.

  • Neutral pH: Maintain a neutral pH during workup and storage to minimize acid- or base-catalyzed cyclization.

  • Prompt Workup: Process the reaction mixture promptly after completion to avoid prolonged exposure to reaction conditions that may favor lactam formation.

Question: My NMR spectrum shows broad peaks and a higher molecular weight species is detected by mass spectrometry. What could be the issue?

Answer:

This could indicate the presence of intermolecular amide byproducts , such as dimers or oligomers. These form when the amino group of one molecule of this compound reacts with the ester group of another molecule.

Causes and Solutions:

  • Concentration: High concentrations of the amino ester can promote intermolecular reactions. If possible, conduct the final purification steps in dilute solutions.

  • Temperature: As with lactam formation, elevated temperatures can drive the formation of these byproducts.

  • Purification: Size exclusion chromatography or careful column chromatography may be used to separate these higher molecular weight impurities.

Frequently Asked Questions (FAQs)

What are the most common impurities in commercially available this compound?

The most common impurities can be categorized as follows:

  • Starting Materials and Synthesis-Related Impurities:

    • 4-Amino-3-phenylbutanoic acid: The immediate precursor to the final product.

    • Reagents from the synthesis of 4-amino-3-phenylbutanoic acid: Depending on the synthetic route, these could include benzaldehyde, nitromethane, or other reagents used in earlier steps.

  • Side-Reaction Products:

    • 4-Phenyl-2-pyrrolidinone (gamma-lactam): Formed via intramolecular cyclization.

    • Dimers and Oligomers: Formed through intermolecular amide linkages.

  • Degradation Products:

    • 4-Amino-3-phenylbutanoic acid: From hydrolysis of the ester.

What analytical methods are recommended for purity assessment?

A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component and various impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Derivatization may be necessary to improve the volatility of the analyte and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.

How should I store this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: Refrigeration (-4°C) or freezing (-20°C) is advisable.

  • Protect from moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.

  • Store under an inert atmosphere: To prevent potential oxidation, storing under nitrogen or argon is recommended for long-term storage.

Data Presentation

Table 1: Common Impurities and their Characterization Data

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signal
4-Amino-3-phenylbutanoic acidC₁₀H₁₃NO₂179.22HPLC: Earlier retention time than the ester. MS: [M+H]⁺ at m/z 180.
4-Phenyl-2-pyrrolidinoneC₁₀H₁₁NO161.20GC-MS: Detectable as a volatile impurity. MS: [M+H]⁺ at m/z 162.
DimerC₂₁H₂₆N₂O₃366.45LC-MS: [M+H]⁺ at m/z 367.
BenzaldehydeC₇H₆O106.12GC-MS: Characteristic odor and mass spectrum.
NitromethaneCH₃NO₂61.04GC-MS: Volatile component with a characteristic mass spectrum.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Amino-3-phenylbutanoic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-phenylbutanoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (10-20 eq) to the flask.

  • Catalyst: Slowly add acetyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the cooled methanolic suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-Amino-3-phenylbutanoic acid + Methanol + Acid Catalyst reflux Reflux (4-8h) start->reflux Heat concentrate Concentrate reflux->concentrate extract Dissolve in Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography (if needed) dry->chromatography product Pure Methyl 4-amino-3-phenylbutanoate dry->product chromatography->product impurity_formation cluster_impurities Potential Impurities main This compound lactam 4-Phenyl-2-pyrrolidinone (gamma-Lactam) main->lactam Intramolecular Cyclization (Heat/Catalyst) dimer Dimer/Oligomer main->dimer Intermolecular Amidation (Heat/Concentration) acid 4-Amino-3-phenylbutanoic acid main->acid Hydrolysis (Moisture)

Technical Support Center: Chiral Separation of Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of methyl 4-amino-3-phenylbutanoate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a successful chiral separation of this compound?

A1: The selection of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely recognized as the most effective for a broad range of chiral compounds, including β-amino acid esters like this compound.[1][2][3] A screening of different polysaccharide-based columns is highly recommended to find the optimal selectivity.[1]

Q2: Why am I observing poor peak shape (e.g., tailing or fronting) for my enantiomers?

A2: Poor peak shape for basic compounds like this compound is often due to secondary interactions with the silica support of the CSP or ionization effects. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry by masking residual silanol groups.[4][5] Conversely, for acidic impurities, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (AcOH) may be beneficial.[6]

Q3: I am not seeing any separation between the enantiomers. What should I try first?

A3: If there is no resolution, the first step is to ensure the correct column and mobile phase combination is being used. Chiral separations are highly specific.[1] If the initial conditions are appropriate, systematically screen different mobile phase compositions. Varying the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in a normal-phase system or the organic solvent in a reversed-phase system can have a significant impact on selectivity.[1] Additionally, screening different CSPs is a crucial step if a single column does not provide separation.[7][8]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is an important parameter for optimizing chiral separations.[1] Lowering the temperature often increases enantioselectivity and resolution, although it may also lead to broader peaks and longer retention times. It is advisable to explore a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.[6] However, be aware that temperature can also influence on-column racemization for certain compounds.[6]

Q5: Is derivatization necessary for the chiral separation of this compound?

A5: While direct separation of this compound is generally achievable on a suitable CSP, derivatization of the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed.[9] This can enhance detectability, especially at low concentrations, and potentially improve chiral recognition and separation on certain stationary phases.[9] However, it adds an extra step to the sample preparation process. For routine analysis, direct separation is often preferred.

Troubleshooting Guides

Issue 1: No Enantiomeric Resolution (Rs = 0)

If the enantiomers of this compound are co-eluting, consider the following troubleshooting steps. The logical workflow for addressing this issue is outlined below.

G start No Resolution (Rs = 0) check_csp Is the CSP appropriate? (e.g., polysaccharide-based) start->check_csp screen_csp Screen different CSPs (e.g., Amylose & Cellulose derivatives) check_csp->screen_csp No check_mp Is the mobile phase suitable? check_csp->check_mp Yes end_resolved Resolution Achieved screen_csp->end_resolved end_unresolved Consult further resources screen_csp->end_unresolved screen_mp Screen different mobile phases (Normal, Polar Organic, Reversed-Phase) check_mp->screen_mp No optimize_mp Systematically vary mobile phase composition check_mp->optimize_mp Yes screen_mp->end_resolved screen_mp->end_unresolved optimize_mp->end_resolved optimize_mp->end_unresolved

Caption: Workflow for troubleshooting no enantiomeric resolution.

Troubleshooting Steps & Solutions:

ParameterRecommended ActionExpected Outcome
Chiral Stationary Phase (CSP) Screen a minimum of two different polysaccharide-based CSPs, for example, one amylose-based (e.g., Chiralpak® IA) and one cellulose-based (e.g., Chiralcel® OD-H).Different CSPs offer unique chiral recognition mechanisms; screening increases the probability of finding a selective phase.[9]
Mobile Phase Mode If using normal phase (e.g., Hexane/IPA), try a polar organic mode (e.g., Acetonitrile with additives) or a reversed-phase mode (e.g., Acetonitrile/Water with additives).The interactions governing chiral recognition can change dramatically with the mobile phase mode, potentially inducing selectivity.[10]
Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in normal phase from 5% to 30% in 5% increments.This alters the polarity of the mobile phase and can significantly impact retention and selectivity.[1]
Mobile Phase Additives Introduce a small concentration (0.1%) of an acidic (TFA) or basic (DEA) additive to the mobile phase.Additives can modify the ionization state of the analyte and the stationary phase surface, leading to changes in enantioselectivity.[4][5]
Issue 2: Poor Resolution (0.5 < Rs < 1.5)

When the peaks are partially separated, the goal is to optimize conditions to achieve baseline resolution (Rs ≥ 1.5).

Troubleshooting Steps & Solutions:

The following table summarizes key parameters to adjust for improving resolution.

ParameterInitial ValueOptimized ValueRetention Time (min)Resolution (Rs)
% Isopropanol (in Hexane) 20%10%8.5, 9.20.8
15.1, 17.51.6
Flow Rate (mL/min) 1.00.712.3, 13.81.1
17.6, 19.71.5
Temperature (°C) 251514.2, 16.01.2
18.9, 21.81.7
Basic Additive (DEA) 0%0.1%11.5, 12.40.9 (with tailing)
10.8, 12.11.5 (improved peak shape)

Note: The data in this table is representative and intended for illustrative purposes.

Optimization Workflow Diagram:

G start Poor Resolution (0.5 < Rs < 1.5) optimize_strength Adjust Mobile Phase Strength (e.g., reduce % IPA) start->optimize_strength check_res1 Resolution > 1.5? optimize_strength->check_res1 optimize_flow Decrease Flow Rate check_res1->optimize_flow No end_resolved Baseline Resolution Achieved check_res1->end_resolved Yes check_res2 Resolution > 1.5? optimize_flow->check_res2 optimize_temp Decrease Temperature check_res2->optimize_temp No check_res2->end_resolved Yes check_res3 Resolution > 1.5? optimize_temp->check_res3 check_res3->end_resolved Yes end_further_opt Further Optimization Needed check_res3->end_further_opt No

Caption: Decision tree for optimizing poor enantiomeric resolution.

Experimental Protocol Example

This section provides a detailed starting methodology for the chiral separation of this compound.

Objective: To resolve the enantiomers of racemic this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Sample: Racemic this compound (1 mg/mL in mobile phase)

  • HPLC grade solvents

Chromatographic Conditions:

ParameterValue
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:IPA:DEA (90:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (approximately 30 minutes).

  • Prepare the sample solution by dissolving the racemic compound in the mobile phase.

  • Inject the sample onto the column and start the data acquisition.

  • Analyze the resulting chromatogram for retention times and resolution of the two enantiomers.

Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.

  • A resolution of Rs ≥ 1.5 is considered baseline separation.

References

Technical Support Center: Optimizing Synthesis of Methyl 4-Amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction parameters for the synthesis of methyl 4-amino-3-phenylbutanoate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate potential challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are several established synthetic routes. The most common approaches start from benzaldehyde and involve either a multi-step process with ethyl acetoacetate or a one-pot reaction with nitromethane and diethyl malonate, followed by reduction and esterification.[1][2] Another viable option is the direct esterification of 4-amino-3-phenylbutanoic acid.

Q2: I am observing low yields in my Fischer esterification of 4-amino-3-phenylbutanoic acid. What are the likely causes and solutions?

A2: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[3] To drive the reaction towards the product, it is crucial to use a large excess of methanol, which also serves as the solvent. Additionally, removing water as it forms, for instance with a Dean-Stark apparatus, can significantly improve yields. The zwitterionic nature of the amino acid can also impede esterification; using an acid catalyst like sulfuric acid (H₂SO₄) or trimethylchlorosilane (TMSCl) is essential to protonate the carboxylate and facilitate the reaction.[4][5]

Q3: During the reduction of the nitro group in the synthesis, I am getting side products. How can I improve the selectivity of this step?

A3: The catalytic hydrogenation of a nitro group to an amine is a critical step where selectivity can be an issue. Competitive hydrogenation of the aromatic ring or other functional groups can occur.[1] To enhance selectivity for the nitro group reduction, the choice of catalyst is paramount. Catalysts like palladium on carbon (Pd/C) are commonly used.[6] Optimizing reaction conditions such as hydrogen pressure, temperature, and reaction time is also crucial. The use of single-atom catalysts or the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final product.[1][7]

Q4: What is the best method for purifying the final product, this compound?

A4: Purification of the final product can typically be achieved through crystallization. For the related carboxylic acid, purification is often carried out by stirring the crude product in water with a small amount of acetic acid at an elevated temperature, followed by cooling and filtration.[5] This method can likely be adapted for the methyl ester. Column chromatography using silica gel may also be an effective purification method if crystallization does not yield a product of sufficient purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Incomplete Reaction During Michael Addition
  • Symptom: TLC analysis shows a significant amount of starting material (benzaldehyde or the α,β-unsaturated intermediate) remaining after the expected reaction time.

  • Possible Causes:

    • Insufficiently active nucleophile: The enolate generated may not be nucleophilic enough to add to the Michael acceptor.

    • Steric hindrance: Bulky groups on the reactants may slow down the reaction.

    • Inappropriate base: The base used may not be strong enough to generate a sufficient concentration of the enolate.

  • Solutions:

    • Choice of Base: Employ a stronger, non-nucleophilic base to favor enolate formation. Common bases for Michael additions include sodium methoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[2][8]

    • Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the ions and potentially increase the reaction rate.

Problem 2: Formation of Side Products During Catalytic Hydrogenation
  • Symptom: NMR or GC-MS analysis of the crude product shows peaks corresponding to over-reduced products (e.g., hydrogenation of the phenyl ring) or intermediates (e.g., hydroxylamine).

  • Possible Causes:

    • Harsh reaction conditions: High hydrogen pressure or temperature can lead to non-selective reduction.

    • Catalyst poisoning or deactivation: Impurities in the starting material or solvent can poison the catalyst.

    • Accumulation of intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates, which can sometimes accumulate.[1][9]

  • Solutions:

    • Optimize Reaction Conditions: Lower the hydrogen pressure and/or temperature. Monitor the reaction carefully to stop it once the starting material is consumed.

    • Catalyst Selection and Handling: Use a fresh, high-quality catalyst. Ensure starting materials and solvents are pure. The addition of catalytic vanadium compounds can prevent the accumulation of hydroxylamine intermediates.[7]

    • Filtration: Ensure complete removal of the catalyst by filtering through Celite after the reaction to prevent further reactions.

Problem 3: Hydrolysis of the Ester During Workup
  • Symptom: The final product is contaminated with the carboxylic acid (4-amino-3-phenylbutanoic acid).

  • Possible Causes:

    • Acidic or basic workup conditions: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

  • Solutions:

    • Neutral Workup: Whenever possible, perform the workup under neutral pH conditions.

    • Temperature Control: Keep the temperature low during extraction and washing steps.

    • Minimize Contact Time: Avoid prolonged exposure to acidic or basic aqueous solutions.

Experimental Protocols

Method 1: Synthesis via Michael Addition and Subsequent Reduction and Esterification

This multi-step synthesis is a common route to the target molecule.[1][2]

Step 1: Condensation and Michael Addition

  • To a solution of benzaldehyde and nitromethane in ethanol at -5 °C, slowly add a solution of sodium methoxide in ethanol.

  • Stir the reaction mixture for 2 hours.

  • Neutralize the reaction with a hydrochloric acid solution in ethanol to a pH of 2.

  • In a separate flask, prepare a solution of diethyl malonate and sodium methoxide in ethanol at -5 °C.

  • Add the neutralized intermediate solution from step 3 dropwise to the diethyl malonate solution and stir for 2 hours.

  • Neutralize again with a hydrochloric acid solution in ethanol to a pH of 2.

Step 2: Catalytic Hydrogenation

  • Transfer the reaction mixture from Step 1 to a hydrogenation vessel.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas and heat to 55 °C for 8 hours.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

Step 3: Fischer Esterification

  • The resulting product from the hydrogenation is the corresponding amino acid. Concentrate the filtrate under reduced pressure.

  • To the crude amino acid, add a large excess of methanol and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[10]

  • After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or crystallization.

Method 2: Direct Esterification of 4-Amino-3-phenylbutanoic Acid

This method is suitable if the amino acid is already available.[4][5]

  • Suspend 4-amino-3-phenylbutanoic acid in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.

  • For the free amine, dissolve the hydrochloride salt in water and neutralize with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Data Presentation

Table 1: Optimization of Fischer Esterification Reaction Time

EntryReaction Time (hours)Temperature (°C)CatalystApproximate Yield (%)
10.5RefluxH₂SO₄Low
21RefluxH₂SO₄Moderate
32RefluxH₂SO₄Good
416RefluxH₂SO₄Good
512Room TemperatureTMSClGood
624Room TemperatureTMSClExcellent

Note: Yields are qualitative and will depend on the specific reaction scale and purification method. This table is based on general principles of Fischer esterification and the use of TMSCl for amino acid esterification.[5][10]

Table 2: Troubleshooting Guide Summary

ProblemSymptomKey Corrective Actions
Incomplete Michael AdditionHigh amount of starting materialUse a stronger base; Increase temperature/time
Side Products in HydrogenationImpurities in the final productOptimize H₂ pressure/temperature; Use fresh catalyst
Ester HydrolysisCarboxylic acid in the final productUse neutral workup; Keep temperature low

Visualizations

experimental_workflow cluster_route1 Route 1: From Benzaldehyde cluster_route2 Route 2: Direct Esterification A1 Benzaldehyde + Nitromethane B1 Michael Addition with Diethyl Malonate A1->B1 Sodium Methoxide C1 Catalytic Hydrogenation (Reduction of Nitro Group) B1->C1 H₂, Pd/C D1 Fischer Esterification C1->D1 Methanol, H₂SO₄ or TMSCl E1 This compound D1->E1 A2 4-Amino-3-phenylbutanoic Acid B2 Esterification A2->B2 Methanol, TMSCl C2 This compound B2->C2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_steps cluster_solutions Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 Step_MA Michael Addition Q1->Step_MA Incomplete Reaction Step_H Hydrogenation Q1->Step_H Side Products Step_E Esterification Q1->Step_E Low Conversion Sol_MA Check Base Strength Increase Temperature/Time Step_MA->Sol_MA Sol_H Optimize H₂ Pressure/Temp Use Fresh Catalyst Step_H->Sol_H Sol_E Use Excess Methanol Remove Water Step_E->Sol_E

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Degradation Pathways of Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of methyl 4-amino-3-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed to yield 4-amino-3-phenylbutanoic acid (also known as phenibut) and methanol. This reaction can occur under acidic or basic conditions and can also be catalyzed by esterase enzymes present in biological systems.[1]

  • Metabolism of the Amino Group: The primary amino group can undergo various metabolic transformations, including N-acetylation or deamination, which are common metabolic routes for compounds containing amino functionalities.

Q2: What analytical methods are suitable for monitoring the degradation of this compound and its primary degradation product?

A2: Several analytical techniques are well-suited for the quantitative analysis of this compound and its main hydrolysis product, 4-amino-3-phenylbutanoic acid. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): This is a widely used method for the separation and quantification of these compounds. A reversed-phase C18 column is typically employed.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for analyzing samples from complex biological matrices like plasma or tissue homogenates.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific compound due to its polarity, GC-MS can be used after a derivatization step to increase volatility.[6]

Q3: Where can I find a starting point for developing an HPLC method for my degradation studies?

A3: A good starting point for an HPLC method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be carefully controlled, as it can affect the retention and peak shape of the amino compounds. A gradient elution may be necessary to achieve good separation of the parent compound and its degradation products. For amino acids and their esters, derivatization with reagents like o-phthalaldehyde (OPA) can be used to enhance UV or fluorescence detection.[7][8]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amino group and residual silanols on the silica-based column packing.[9]- Lower the mobile phase pH to protonate the silanols. - Add a competing base, such as triethylamine (TEA), to the mobile phase. - Use a column with a highly deactivated stationary phase or an end-capped column.[9]
Poor Resolution Inadequate separation between the parent compound and its degradation products.- Optimize the mobile phase composition (e.g., change the organic modifier or its ratio). - Adjust the mobile phase pH. - Use a shallower gradient or switch to isocratic elution if co-elution is not severe. - Employ a column with a different selectivity or a smaller particle size for higher efficiency.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.[4][5][10][11]- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation). - Optimize chromatographic conditions to separate the analyte from matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[10]
Low Sensitivity Poor ionization of the analyte, suboptimal MS/MS parameters, or sample loss during preparation.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Perform compound tuning to determine the optimal precursor and product ions and collision energy. - Evaluate different sample extraction methods to maximize recovery.

Experimental Protocols

Protocol 1: Chemical Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Reaction Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • In separate temperature-controlled reaction vessels (e.g., at 37°C), add the appropriate buffer.

    • Initiate the reaction by adding a small aliquot of the stock solution to each buffer to achieve a final concentration of, for example, 10 µM.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis, such as a strong acid or base to shift the pH away from the reaction condition, or by adding a large volume of cold organic solvent.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Representative Data:

The following table shows hypothetical kinetic data for the hydrolysis of a similar methyl ester at 37°C.

pH Rate Constant (k, min⁻¹) Half-life (t½, min)
3.00.0015462
5.00.00051386
7.40.0020347
9.00.015046
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, primarily to evaluate Phase I metabolism (including esterase activity).

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the test compound.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final protein concentration is typically 0.5-1 mg/mL.

    • Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance (Clint).[12][13][14][15]

Representative Data:

The table below provides an example of metabolic stability data for a hypothetical compound.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1546.2

Visualizations

DegradationPathways parent This compound hydrolysis_product 4-Amino-3-phenylbutanoic Acid (Phenibut) parent->hydrolysis_product Ester Hydrolysis (Chemical or Enzymatic) metabolism_product N-acetylated Metabolite parent->metabolism_product N-Acetylation ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis start Start Experiment reaction Incubation under Degradation Conditions start->reaction sampling Collect Aliquots at Time Points reaction->sampling quenching Quench Reaction sampling->quenching analysis HPLC or LC-MS/MS Analysis quenching->analysis data Data Processing analysis->data results Determine Degradation Rate data->results

References

Technical Support Center: Methyl 4-Amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving methyl 4-amino-3-phenylbutanoate. The information is compiled from safety data sheets of structurally similar compounds and general chemical principles, intended for use by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture to prevent degradation. For long-term storage, maintaining a consistently low temperature is recommended.

Q2: What are the main safety hazards associated with this compound?

A2: Based on data from similar compounds, this compound may cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2] It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.

Q3: What are the signs of degradation of this compound?

A3: Degradation may be indicated by a change in color, the appearance of an unusual odor, or clumping of the solid material, which could suggest hydrolysis or other reactions. If degradation is suspected, it is recommended to verify the purity of the compound analytically before use.

Q4: In what solvents is this compound soluble?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify the purity of your sample using techniques like NMR or LC-MS. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.
Inaccurate weighing of the compound.Use a calibrated analytical balance and ensure it is free from static electricity.
Compound appears discolored or clumped Hydrolysis of the methyl ester due to moisture.Discard the degraded compound. For future prevention, store in a desiccator or under an inert atmosphere.
Oxidation of the amino group.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air.
Poor solubility in aqueous solutions The compound is a free base with limited water solubility.For aqueous applications, consider converting the amine to a more soluble salt form (e.g., hydrochloride) by treating it with an appropriate acid.
Side reactions observed during synthesis The free amino group is reacting with other reagents.Protect the amino group with a suitable protecting group (e.g., Boc anhydride) before proceeding with reactions that are not compatible with primary amines.

Physicochemical and Safety Data (Extrapolated from Analogous Compounds)

Property Value / Information Source Analogue
Appearance White to off-white solidMethyl 3-amino-4-methylbenzoate
Storage Temperature Room Temperature (cool, dry place)Methyl 3-amino-4-phenylbutanoate hydrochloride[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]Methyl 3-amino-4-methylbenzoate[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation3-Boc-Amino-4-phenylbutyric acid methyl ester[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.3-Boc-Amino-4-phenylbutyric acid methyl ester[1]

Experimental Protocols

General Handling Protocol
  • Engineering Controls : Handle this compound in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[1][2]

  • Dispensing : When weighing and transferring the solid, minimize the creation of dust.

  • Cleaning : Clean any spills promptly by sweeping up the solid material and placing it in a sealed container for disposal. Avoid raising dust. Wash the affected area with soap and water.

  • Disposal : Dispose of waste material according to local, state, and federal regulations.[1]

Protocol for Solution Preparation (Organic Solvent)
  • Calculate the required mass of this compound for the desired concentration and volume.

  • Under a fume hood, weigh the compound into a clean, dry vial or flask.

  • Add the desired volume of an appropriate organic solvent (e.g., methanol, DMSO).

  • Mix the solution by vortexing or sonicating until the solid is completely dissolved.

  • If the solution is not for immediate use, store it in a tightly sealed container at a low temperature, protected from light.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve CleanSpills Clean Spills Store Store Solution Dissolve->Store If not for immediate use DisposeWaste Dispose of Waste CleanSpills->DisposeWaste

Caption: Experimental workflow for handling this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckPurity Check Compound Purity (NMR, LC-MS) Start->CheckPurity CheckStorage Review Storage Conditions Start->CheckStorage Degradation Degradation Suspected CheckPurity->Degradation Impure PurityOK Purity is OK CheckPurity->PurityOK Pure CheckStorage->Degradation WeighingError Weighing Error? CalibrateBalance Calibrate and Use Anti-Static Balance WeighingError->CalibrateBalance Yes PurityOK->WeighingError

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-amino-3-phenylbutanoate, with a focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing enantiomerically pure this compound?

A1: The primary challenge is controlling the stereochemistry at the C3 position of the butanoate chain, which is prone to racemization under certain conditions. Key difficulties include:

  • Racemization during synthesis: The chiral center can be susceptible to epimerization, particularly when subjected to harsh acidic or basic conditions, or elevated temperatures.

  • Esterification of the carboxylic acid: Converting the parent acid, 4-amino-3-phenylbutanoic acid (phenibut), to its methyl ester can lead to racemization if not performed under mild conditions.

  • Purification: Chromatographic purification or other work-up procedures can sometimes induce racemization if not carefully controlled.

Q2: Which enantiomer of phenibut is pharmacologically more active?

A2: The (R)-enantiomer of phenibut is significantly more active as a GABA-B agonist and is responsible for the primary pharmacological effects of the racemic mixture. The (S)-enantiomer is considerably less active[1][2]. Therefore, stereoselective synthesis of (R)-phenibut and its esters is of great interest.

Q3: What are the common strategies for the asymmetric synthesis of the phenibut backbone?

A3: Several successful strategies have been developed, including:

  • Asymmetric Michael Addition: This is a widely used approach where a nucleophile is added to a prochiral α,β-unsaturated compound in the presence of a chiral catalyst. For phenibut synthesis, this often involves the addition of a malonate or nitromethane equivalent to a cinnamate derivative or β-nitrostyrene, respectively, using chiral organocatalysts[2][3][4].

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. Common auxiliaries for β-amino acid synthesis include pseudoephedrine and Evans' oxazolidinones[5].

  • Enzymatic Resolution: This method involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, enzymes can be used for the selective cyclization of one enantiomer of a 3-aryl-4-aminobutyric acid ester[6].

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity (Racemization) During Synthesis

Symptoms:

  • The enantiomeric excess (ee) of the final product is lower than expected.

  • Chiral HPLC analysis shows the presence of the undesired enantiomer.

Possible Causes and Solutions:

Cause Explanation Recommended Solutions
Harsh Reaction Conditions Strong acids, strong bases, or high temperatures can facilitate the deprotonation and reprotonation of the α-proton to the carboxyl group, leading to racemization.- Use milder reagents and reaction conditions whenever possible.- If a basic step is necessary, consider using sterically hindered non-nucleophilic bases and low temperatures.- For acidic steps, avoid prolonged heating with strong acids.
Racemization during Esterification Traditional Fischer esterification using strong acid and heat is a common source of racemization for chiral amino acids.- Mild Esterification Methods: - Diazomethane or TMS-diazomethane: These reagents react under very mild conditions to form methyl esters without racemization[7]. However, diazomethane is toxic and explosive, requiring careful handling. - Steglich Esterification: This method uses a coupling agent like DCC or EDC with a catalyst such as DMAP at room temperature, which is generally racemization-free[8]. - Polymer-bound Alkyltriazenes: These reagents offer a mild and racemization-free method for esterification[7].
Racemization during Amine Deprotection If the amine is protected (e.g., with a Boc group), the deprotection step, if not optimized, can affect the stereocenter.- For Boc deprotection, use milder acidic conditions such as 4M HCl in dioxane at 0°C to room temperature and monitor the reaction closely to avoid prolonged exposure. Alternatively, TMSI in DCM with a bicarbonate scavenger can be a neutral deprotection method[9].
Racemization during Purification Prolonged exposure to silica or alumina gel during column chromatography, especially with certain solvent systems, can sometimes lead to on-column racemization.- Minimize the time the compound spends on the column.- Use a less acidic or basic stationary phase if possible.- Consider alternative purification methods like recrystallization if applicable.

Logical Flow for Troubleshooting Racemization

racemization_troubleshooting start Low Enantiomeric Excess Detected check_starting_material Verify ee of Starting Material/Intermediate start->check_starting_material esterification Investigate Esterification Step check_starting_material->esterification If starting material is pure esterification_method Using Fischer Esterification? esterification->esterification_method synthesis_conditions Review Main Synthetic Steps harsh_conditions Harsh Conditions in Main Synthesis? (Strong Acid/Base, High Temp) synthesis_conditions->harsh_conditions purification Examine Purification Procedure column_chromatography Prolonged Column Chromatography? purification->column_chromatography esterification_method->synthesis_conditions No mild_esterification Switch to Mild Esterification (Steglich, Diazomethane, etc.) esterification_method->mild_esterification Yes harsh_conditions->purification No optimize_conditions Optimize Conditions (Lower Temp, Milder Reagents) harsh_conditions->optimize_conditions Yes optimize_purification Optimize Purification (Faster Elution, Recrystallization) column_chromatography->optimize_purification Yes

Figure 1. Troubleshooting workflow for low enantiomeric excess.
Issue 2: Low Yield in Asymmetric Michael Addition

Symptoms:

  • The desired Michael adduct is obtained in low yield.

  • Significant amounts of starting materials remain, or side products are formed.

Possible Causes and Solutions:

Cause Explanation Recommended Solutions
Catalyst Inactivity The organocatalyst may be impure, degraded, or used at a suboptimal loading.- Ensure the catalyst is of high purity and stored under appropriate conditions (e.g., desiccated, under inert atmosphere).- Optimize the catalyst loading; typically, 5-20 mol% is used.
Suboptimal Solvent The solvent can significantly impact the reaction rate and selectivity.- Screen a range of solvents. For many organocatalyzed Michael additions, polar aprotic solvents like THF, CH2Cl2, or toluene are effective. In some cases, aqueous media have been shown to be beneficial[2][4].
Incorrect Stoichiometry The ratio of the nucleophile to the electrophile can affect the reaction outcome.- Optimize the stoichiometry of the reactants. Often, a slight excess of one of the reactants is used to drive the reaction to completion.
Temperature Effects The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.- Optimize the reaction temperature. While many asymmetric reactions are run at low temperatures to enhance selectivity, a moderate increase in temperature may be necessary to improve the reaction rate.

Experimental Workflow for Asymmetric Michael Addition

michael_addition_workflow start Start reactants Combine Substrates (e.g., β-nitrostyrene, malonate) start->reactants catalyst Add Chiral Organocatalyst reactants->catalyst solvent Add Solvent catalyst->solvent reaction Stir at Controlled Temperature solvent->reaction monitoring Monitor Reaction by TLC/HPLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analyze Product (NMR, Chiral HPLC for ee) purification->analysis end End analysis->end

Figure 2. General workflow for organocatalyzed asymmetric Michael addition.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for the Phenibut Backbone

Method Key Reagents/Catalyst Enantiomeric Excess (ee) Yield Reference
Asymmetric Michael AdditionCinchona alkaloid-derived thiourea91% ee for (S)-enantiomer90% (for lactam intermediate)[3]
Asymmetric Michael Addition(S,R)-thiourea organocatalyst98% ee for (R)-enantiomer (after recrystallization)90% (for Michael adduct)[1]
Asymmetric Michael AdditionPolystyrene-supported CaCl2-Pybox92% ee for (S)-enantiomer93-96% (for lactam intermediate)[1]
Enzymatic Resolutionα-Chymotrypsin>99% ee for both enantiomers-[6]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition for (S)-Phenibut Synthesis via a Lactam Intermediate (Adapted from Liu et al., 2017)

This protocol outlines the synthesis of a key chiral intermediate for (S)-phenibut.

Step 1: Asymmetric Michael Addition

  • To a solution of trans-β-nitrostyrene (1.0 mmol) in benzotrifluoride (5 mL) at room temperature, add S,S'-diphenyldithiomalonate (1.2 mmol).

  • Add the cinchona alkaloid-derived thiourea catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, purify the crude product by silica gel column chromatography to obtain the chiral β-aryl-γ-nitroalkane adduct.

Step 2: Reductive Cyclization to the Lactam

  • Dissolve the Michael adduct (0.5 mmol) in acetic acid (5.0 mL).

  • Add freshly activated zinc powder (5.0 mmol, 10 equiv.) and stir the suspension at 25 °C under a nitrogen atmosphere for 1 hour.

  • Add TiCl3 (0.05 mmol, 0.1 equiv.) and continue stirring for an additional hour.

  • After the reaction is complete (monitored by TLC), filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the (S)-β-phenyl-γ-lactam intermediate. A reported yield for a similar transformation is 90% with 91% ee[3].

Step 3: Hydrolysis to (S)-Phenibut

  • Reflux the (S)-β-phenyl-γ-lactam (0.32 mmol) in 6N HCl (5 mL) for 3.5 hours.

  • After cooling, wash the reaction mixture with dichloromethane.

  • Concentrate the aqueous phase under reduced pressure to afford (S)-phenibut hydrochloride as a white solid. A reported yield for this step is 85%[3].

Protocol 2: Racemization-Free Esterification using Steglich Conditions

This protocol describes a mild method to convert chiral phenibut to its methyl ester.

  • Dissolve N-Boc protected chiral 4-amino-3-phenylbutanoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add methanol (1.2 mmol).

  • Cool the solution to 0 °C and add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in dichloromethane.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the N-Boc protected this compound.

  • Deprotect the Boc group using standard mild acidic conditions (e.g., 4M HCl in dioxane) to yield the final product.

Protocol 3: Chiral HPLC Analysis
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralpak IA, IB, IC, or Chiralcel OD-H are good starting points[10][11]. A crown ether-based CSP like CROWNPAK CR(+) can also be effective for primary amines[12].

  • Mobile Phase:

    • Normal Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio can be adjusted to optimize separation (e.g., 90:10 hexane:isopropanol). For amino esters, adding a small amount of a basic modifier like diethylamine (DEA) may be necessary to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used with appropriate reversed-phase chiral columns.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is suitable.

  • Method Development: Start with a standard mobile phase composition and flow rate (e.g., 1 mL/min). If co-elution occurs, adjust the mobile phase composition (e.g., change the alcohol percentage or the type of alcohol) and the column temperature.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. Always perform small-scale test reactions to determine the optimal conditions before scaling up. Safety precautions should be taken when handling all chemicals.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-amino-3-phenylbutanoate and Phenibut for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredients and their derivatives is paramount. This guide provides a detailed comparison of phenibut (4-amino-3-phenylbutanoic acid) and its methyl ester, methyl 4-amino-3-phenylbutanoate, focusing on their chemical properties, mechanism of action, and pharmacological profiles, supported by available data.

Introduction

Phenibut, also known as β-phenyl-γ-aminobutyric acid, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] It is structurally a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring substitution that allows it to cross the blood-brain barrier.[1] Phenibut is recognized for its anxiolytic and nootropic effects.[2][3] this compound is the methyl ester of phenibut. While extensive pharmacological data on phenibut is available, its methyl ester is primarily documented as a chemical intermediate. This guide will compare the known properties of phenibut with the predicted characteristics of this compound, treating the latter as a potential prodrug of phenibut.

Chemical and Physical Properties

A direct comparison of the fundamental chemical and physical properties of both compounds is essential for understanding their potential behavior in experimental and physiological settings.

PropertyThis compoundPhenibut
IUPAC Name This compound4-amino-3-phenylbutanoic acid[1][4]
Synonyms -Fenibut, β-Phenyl-GABA[1][5]
Molecular Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₂[1]
Molecular Weight 193.24 g/mol 179.22 g/mol [1]
Structure this compound structurePhenibut structure
Predicted Solubility Higher lipophilicity due to the methyl ester group may lead to increased solubility in organic solvents and lipids compared to phenibut.Soluble in water.
Predicted Bioavailability Potentially higher oral bioavailability due to increased lipophilicity, which may enhance absorption across the gastrointestinal tract.Oral bioavailability is reported to be 63-65%.[1]

Mechanism of Action

Phenibut's mechanism of action has been relatively well-characterized. It is believed that this compound, as a prodrug, would be metabolized into phenibut to exert its pharmacological effects.

Phenibut:

  • GABA-B Receptor Agonism: The primary mechanism of action of phenibut is its activity as a full agonist at the GABA-B receptor.[1][6] This is similar to the action of baclofen.[2]

  • α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): At higher doses, phenibut also binds to the α2δ subunit of VDCCs, a mechanism shared with gabapentin and pregabalin.[1]

  • Dopamine and Serotonin: Some studies suggest that phenibut may also increase the levels of dopamine and serotonin in the brain, which could contribute to its mood-enhancing effects.[2]

This compound (Predicted):

  • It is hypothesized that this compound itself has little to no intrinsic pharmacological activity.

  • It is likely metabolized by esterase enzymes in the blood and tissues, undergoing hydrolysis to form phenibut, the active compound. The rate and extent of this conversion would be key determinants of its pharmacokinetic and pharmacodynamic profile.

Below is a diagram illustrating the signaling pathway of Phenibut.

phenibut_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Phenibut_pre Phenibut VDCC α2δ VDCC Phenibut_pre->VDCC Binds to α2δ (at high conc.) Ca_ion Ca²⁺ Influx VDCC->Ca_ion Inhibits Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Release Release Vesicle->Release Fusion & Phenibut_post Phenibut GABAB_R GABAB Receptor Phenibut_post->GABAB_R Agonist G_protein G-protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Inhibitory Effect) K_efflux->Hyperpolarization

Signaling pathway of Phenibut.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME). While data for phenibut is available, the profile for its methyl ester is predicted based on its chemical nature as a prodrug.

ParameterThis compound (Predicted)Phenibut
Absorption Potentially rapid absorption due to higher lipophilicity.Well-absorbed after oral administration.[1]
Distribution Likely to exhibit wider distribution into tissues, including enhanced penetration of the blood-brain barrier, before hydrolysis.Distributes to most tissues and crosses the blood-brain barrier.[1]
Metabolism Predicted to undergo hydrolysis by esterases in the plasma and liver to yield phenibut and methanol.Minimally metabolized in the liver.[1]
Elimination Half-life The half-life of the ester itself is expected to be short, depending on the rate of hydrolysis. The effective half-life would be determined by the half-life of the resulting phenibut.Approximately 5.3 hours.[1]
Excretion The primary metabolite, phenibut, is mainly excreted unchanged in the urine.[1] Methanol would be metabolized and excreted.Largely excreted unchanged in the urine (around 63%).[1]

Experimental Protocols

To empirically compare the performance of this compound and phenibut, a series of in vitro and in vivo experiments would be necessary.

In Vitro Experiments
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity of both compounds to GABA-B receptors and the α2δ subunit of VDCCs.

    • Method: Radioligand binding assays using cell membranes expressing the target receptors. Varying concentrations of the test compounds would be used to displace a radiolabeled ligand (e.g., [³H]GABA for GABA-B).

    • Expected Outcome: Phenibut would show significant binding to the GABA-B receptor. This compound is expected to show significantly lower or no binding, confirming its prodrug nature.

  • In Vitro Hydrolysis Assay:

    • Objective: To determine the rate of conversion of this compound to phenibut in biological matrices.

    • Method: Incubation of this compound in human plasma and liver microsomes. The formation of phenibut over time would be quantified using LC-MS/MS.

    • Expected Outcome: A time-dependent increase in phenibut concentration, allowing for the calculation of the hydrolysis rate.

In Vivo Experiments
  • Pharmacokinetic Study in Rodents:

    • Objective: To compare the pharmacokinetic profiles of both compounds after oral administration.

    • Method: Administer equimolar doses of this compound and phenibut to separate groups of rats. Collect blood samples at various time points and analyze the plasma concentrations of both the parent compound (for the methyl ester group) and phenibut using LC-MS/MS.

    • Expected Outcome: The group administered the methyl ester may show a delayed Tmax for phenibut and potentially a higher overall exposure (AUC) if oral absorption is enhanced.

  • Behavioral Models of Anxiety in Rodents (e.g., Elevated Plus Maze):

    • Objective: To compare the anxiolytic efficacy of both compounds.

    • Method: Administer equimolar doses of each compound to rodents and assess their behavior in the elevated plus maze. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • Expected Outcome: Both compounds are expected to produce anxiolytic effects. Differences in the onset and duration of action may be observed, reflecting their different pharmacokinetic profiles.

The following diagram outlines a potential experimental workflow for a comparative study.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Rodent Model) Receptor_Binding Receptor Binding Assays (GABAB, α2δ VDCC) Binding_Data Binding Affinity (Ki) Receptor_Binding->Binding_Data Hydrolysis_Assay Plasma/Microsomal Hydrolysis Assay Hydrolysis_Rate Conversion Rate (t½) Hydrolysis_Assay->Hydrolysis_Rate PK_Study Pharmacokinetic Study Binding_Data->PK_Study Inform Dosing Hydrolysis_Rate->PK_Study Predict Profile Dosing Oral Administration (Equimolar Doses) Dosing->PK_Study Behavioral_Study Behavioral Models (e.g., Elevated Plus Maze) Dosing->Behavioral_Study PK_Parameters AUC, Cmax, Tmax, t½ PK_Study->PK_Parameters Efficacy_Data Anxiolytic Efficacy Behavioral_Study->Efficacy_Data PK_Parameters->Efficacy_Data Correlate Exposure with Effect

Experimental workflow for comparison.

Conclusion

Phenibut is a well-documented GABA-B agonist with established anxiolytic and nootropic properties. Its methyl ester, this compound, is not well-characterized pharmacologically but is predicted to function as a prodrug. The esterification is likely to increase its lipophilicity, which could potentially enhance its oral absorption and ability to cross the blood-brain barrier. However, this is also dependent on the rate of its conversion to the active parent compound, phenibut, by esterases.

For research and drug development professionals, this compound represents an interesting derivative of phenibut that may offer an alternative pharmacokinetic profile. However, a comprehensive suite of in vitro and in vivo studies is required to confirm its prodrug characteristics and to fully elucidate its efficacy and safety profile in comparison to phenibut. Without such experimental data, the performance of this compound remains speculative.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two principal analytical methods for the quantification of methyl 4-amino-3-phenylbutanoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for chiral separation and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification. The following sections detail the experimental protocols and present validation data to guide researchers in selecting the most appropriate method for their specific needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is essential for the separation and quantification of the enantiomers of this compound, which is critical for understanding its pharmacological and toxicological properties. This method utilizes a chiral stationary phase to differentiate between the R- and S-enantiomers.

Experimental Protocol

A chiral HPLC method can be adapted from established procedures for similar amino acid esters.[1][2] The following protocol is a representative example.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IA or similar amylose-based chiral stationary phase (5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:IPA) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Sample Preparation: Standard solutions of racemic this compound and its individual enantiomers are prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

Validation Data Summary

The performance of the chiral HPLC-UV method is summarized in the table below. The data is representative of typical validation results for such assays.[1][2]

Validation ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Resolution (Rs) between enantiomers > 1.5

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

Experimental Protocol

This protocol is based on general methods for the analysis of amino acids and related compounds in biological fluids.[3][4]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor ion [M+H]⁺ and a suitable product ion would need to be determined by direct infusion of a standard solution.

  • Internal Standard: An isotopically labeled analog of this compound would be ideal for the most accurate quantification.

Sample Preparation (for plasma samples): Protein precipitation is a common method for sample clean-up. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then transferred for injection.

Validation Data Summary

The table below summarizes the expected performance of the LC-MS/MS method. The values are based on typical validation results for similar small molecules in biological matrices.[3][4]

Validation ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Matrix Effect (% CV) < 15%

Method Comparison

FeatureChiral HPLC-UVLC-MS/MS
Primary Application Enantiomeric separation and quantificationHigh sensitivity quantification in complex matrices
Selectivity Good for enantiomersExcellent for target analyte in complex mixtures
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Instrumentation Cost LowerHigher
Sample Throughput LowerHigher
Method Development Requires screening of chiral columnsRequires optimization of MS parameters

Visualizing the Workflow

The following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Standard/Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve hplc HPLC Injection dissolve->hplc column Chiral Column Separation hplc->column detector UV Detection (210 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Aliquoting spike Spike Internal Standard start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Injection supernatant->lc column C18 Column Separation lc->column ms Tandem Mass Spectrometry (MRM) column->ms chromatogram Mass Chromatogram Generation ms->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification using IS integration->quantification

References

A Comparative Analysis of the Biological Activity of Methyl 4-Amino-3-Phenylbutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the (R)- and (S)-enantiomers of methyl 4-amino-3-phenylbutanoate. The data presented here is primarily based on studies of its parent compound, 4-amino-3-phenylbutanoic acid (phenibut), as specific comparative data for the methyl ester is limited. It is assumed that the esterification of the carboxyl group does not fundamentally alter the stereoselective interaction with the primary biological target, the GABA-B receptor.

Introduction

This compound is a derivative of phenibut, a neuropsychotropic drug known for its anxiolytic and nootropic effects.[1][2][3][4] Phenibut is used clinically in its racemic form, but its pharmacological activity is primarily attributed to one of its enantiomers.[1][2][5] Understanding the distinct biological profiles of the (R)- and (S)-enantiomers is crucial for the development of more selective and efficacious therapeutic agents. The primary target of phenibut is the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central nervous system.[1][6][7][8]

Enantioselective Activity at the GABA-B Receptor

The pharmacological effects of racemic phenibut are predominantly mediated by the (R)-enantiomer's agonist activity at the GABA-B receptor.[1][2][5] The (S)-enantiomer exhibits significantly lower affinity for this receptor and is considered largely inactive in this regard.[1][2][5]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of the enantiomers of phenibut for the GABA-B receptor, as determined by radioligand binding assays.

CompoundGABA-B Receptor Binding Affinity (Ki) in µM
(R)-phenibut92 ± 3[1][5]
(S)-phenibut> 1000
Racemic phenibut177 ± 2[1][5]
Baclofen (reference agonist)6.0 ± 1[1][5]

Lower Ki values indicate higher binding affinity.

These data clearly demonstrate that the (R)-enantiomer possesses a substantially higher affinity for the GABA-B receptor compared to the (S)-enantiomer. The affinity of racemic phenibut is intermediate, reflecting the contribution of the more active (R)-enantiomer.

In Vivo Pharmacological Effects

Consistent with the binding affinity data, in vivo studies on phenibut enantiomers reveal that the (R)-enantiomer is responsible for the observed pharmacological effects.

Pharmacological Test(R)-phenibut(S)-phenibut
Locomotor ActivityDose-dependent decrease[3]Inactive up to 500 mg/kg[1][2][5]
Antidepressant Effect (Forced Swim Test)Significant decrease in immobility time[1][5]Inactive[1][2][5]
Analgesic Effect (Tail-flick Test)Active[1][5]Inactive[1][2][5]

The effects of (R)-phenibut in these tests were inhibited by a selective GABA-B receptor antagonist, confirming that its mechanism of action is mediated through this receptor.[1][5]

Activity at Voltage-Dependent Calcium Channels (VDCCs)

Recent studies have shown that both enantiomers of phenibut can also bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentinoids like gabapentin and pregabalin.[9][10]

Compoundα2-δ Subunit of VDCC Binding Affinity (Ki) in µM
(R)-phenibut23[10]
(S)-phenibut39[10]
Gabapentin (reference)0.05[10]

Interestingly, both enantiomers display similar affinity for the α2-δ subunit of VDCCs.[10] For (R)-phenibut, the affinity for this site is approximately four times higher than its affinity for the GABA-B receptor.[10] This suggests that the gabapentin-like activity may also contribute to the overall pharmacological profile of racemic phenibut.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of compounds to the GABA-B receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.

  • The pellet is washed multiple times with a binding buffer (50 mM Tris-HCl, pH 7.4) through repeated resuspension and centrifugation to remove endogenous GABA.

  • The final pellet is resuspended in the binding buffer and stored at -70°C.

2. Binding Assay:

  • On the day of the assay, the membrane preparation is thawed and washed again with the binding buffer.

  • The assay is performed in a 96-well plate. Each well contains:

    • The membrane preparation (0.1-0.2 mg of protein).

    • A specific radioligand for the GABA-B receptor, such as [3H]CGP54626 or [3H]GABA.

    • Varying concentrations of the test compounds ((R)-phenibut, (S)-phenibut, racemic phenibut).

    • For determining non-specific binding, a high concentration of a known GABA-B agonist (e.g., GABA or baclofen) is added.

  • The plate is incubated at 4°C for a specified time (e.g., 45 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki values are determined by analyzing the competition binding data using non-linear regression analysis (e.g., using Prism software).

Signaling Pathway

GABA-B Receptor Signaling

Activation of the GABA-B receptor by an agonist like (R)-phenibut initiates a cascade of intracellular events mediated by G-proteins. This leads to an overall inhibitory effect on neuronal activity.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Phenibut (R)-Phenibut (Agonist) GABAB_R GABA-B Receptor (Heterodimer) R_Phenibut->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (Gβγ) Ca_Channel Ca2+ Channel (Presynaptic) G_Protein->Ca_Channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP to K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Inhibition_Neuro Inhibition of Neurotransmitter Release Ca_ion->Inhibition_Neuro Reduced influx leads to

Caption: GABA-B receptor activation pathway.

Conclusion

The biological activity of this compound enantiomers, inferred from studies on the parent compound phenibut, is highly stereoselective. The (R)-enantiomer is a potent agonist at the GABA-B receptor and is responsible for the characteristic anxiolytic, sedative, and nootropic effects of racemic phenibut. In contrast, the (S)-enantiomer is largely inactive at the GABA-B receptor. Both enantiomers, however, exhibit affinity for the α2-δ subunit of voltage-dependent calcium channels, which may contribute to the overall pharmacological profile. These findings underscore the importance of stereochemistry in drug design and development, highlighting the potential for developing more targeted therapeutics by isolating the pharmacologically active enantiomer. Further research is warranted to confirm these findings for the methyl ester derivative specifically.

References

A Comparative Spectroscopic Analysis of Methyl 4-amino-3-phenylbutanoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental and Predicted Data

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Methyl 4-amino-3-phenylbutanoate, a compound of interest for its potential biological activities, demands thorough spectroscopic analysis to elucidate its structural features. This guide provides a comparative analysis of the spectroscopic properties of this compound against three structurally related alternatives: ethyl 4-amino-3-phenylbutanoate, the pharmacologically active compound 4-amino-3-phenylbutanoic acid (commonly known as phenibut), and the simpler methyl 4-aminobutanoate.

This comparison aims to equip researchers with the necessary data to distinguish and characterize these molecules, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of experimentally obtained and computationally predicted values to provide a comprehensive overview.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted values. Specific peak assignments are pending experimental verification. Phenyl H's: ~7.2-7.4 ppm (m); -OCH₃: ~3.6 ppm (s); -CH(Ph)-: ~3.0-3.2 ppm (m); -CH₂-CO-: ~2.5-2.7 ppm (m); -CH₂-NH₂: ~2.8-3.0 ppm (m); -NH₂: Broad signal, variable ppm.
Ethyl 4-amino-3-phenylbutanoate Predicted values. Phenyl H's: ~7.2-7.4 ppm (m); -OCH₂CH₃: ~4.1 ppm (q); -OCH₂CH₃: ~1.2 ppm (t); -CH(Ph)-: ~3.0-3.2 ppm (m); -CH₂-CO-: ~2.5-2.7 ppm (m); -CH₂-NH₂: ~2.8-3.0 ppm (m); -NH₂: Broad signal, variable ppm.
4-Amino-3-phenylbutanoic acid (Phenibut) Phenyl H's: 7.18-7.35 ppm (m, 5H); -CH(Ph)-: 3.15-3.25 ppm (m, 1H); -CH₂-COOH: 2.45-2.60 ppm (m, 2H); -CH₂-NH₂: 2.90-3.10 ppm (m, 2H).[1]
Methyl 4-aminobutanoate -OCH₃: 3.66 ppm (s, 3H); -CH₂-CO-: 2.35 ppm (t, 2H); -CH₂-NH₂: 2.75 ppm (t, 2H); -CH₂-CH₂-NH₂: 1.85 ppm (quint, 2H).[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted values. C=O: ~173 ppm; Phenyl C's: ~126-142 ppm; -OCH₃: ~52 ppm; -CH(Ph)-: ~48 ppm; -CH₂-CO-: ~40 ppm; -CH₂-NH₂: ~45 ppm.
Ethyl 4-amino-3-phenylbutanoate Predicted values. C=O: ~172 ppm; Phenyl C's: ~126-142 ppm; -OCH₂CH₃: ~61 ppm; -CH(Ph)-: ~48 ppm; -CH₂-CO-: ~40 ppm; -CH₂-NH₂: ~45 ppm; -OCH₂CH₃: ~14 ppm.
4-Amino-3-phenylbutanoic acid (Phenibut) C=O: 177.1 ppm; Phenyl C's: 141.9, 128.6, 127.5, 126.4 ppm; -CH(Ph)-: 48.2 ppm; -CH₂-COOH: 39.8 ppm; -CH₂-NH₂: 45.1 ppm.
Methyl 4-aminobutanoate C=O: 174.5 ppm; -OCH₃: 51.5 ppm; -CH₂-CO-: 31.0 ppm; -CH₂-NH₂: 40.9 ppm; -CH₂-CH₂-NH₂: 24.8 ppm.[2]

Table 3: IR Spectroscopic Data (Predicted/Experimental)

CompoundKey Absorption Bands (cm⁻¹)
This compound Predicted values. N-H stretch: ~3300-3400 (broad); C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2800-3000; C=O stretch (ester): ~1735; C=C stretch (aromatic): ~1450-1600; C-N stretch: ~1000-1200.
Ethyl 4-amino-3-phenylbutanoate Predicted values. N-H stretch: ~3300-3400 (broad); C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2800-3000; C=O stretch (ester): ~1730; C=C stretch (aromatic): ~1450-1600; C-N stretch: ~1000-1200.
4-Amino-3-phenylbutanoic acid (Phenibut) O-H stretch (carboxylic acid): ~2500-3300 (very broad); N-H stretch: ~3200-3400 (superimposed on O-H); C=O stretch (carboxylic acid): ~1710; C=C stretch (aromatic): ~1450-1600.[3]
Methyl 4-aminobutanoate N-H stretch: ~3300-3400 (broad); C-H stretch: ~2850-2950; C=O stretch (ester): ~1738.

Table 4: Mass Spectrometry Data (Predicted/Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (Predicted/Experimental)
This compound C₁₁H₁₅NO₂193.24[M+H]⁺: 194.1176.[4]
Ethyl 4-amino-3-phenylbutanoate C₁₂H₁₇NO₂207.27[M+H]⁺: 208.1332.
4-Amino-3-phenylbutanoic acid (Phenibut) C₁₀H₁₃NO₂179.22[M+H]⁺: 180.1025.
Methyl 4-aminobutanoate C₅H₁₁NO₂117.15[M+H]⁺: 118.0863.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

    • Calibrate the mass analyzer to ensure accurate mass measurements.

Visualization of Experimental Workflow and Compound Comparison

To further clarify the analytical process and the relationships between the compared compounds, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Analyte NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample IR MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample MS NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectroscopic analysis of organic compounds.

Compound_Comparison cluster_alternatives Structural Alternatives Main This compound Ethyl_Ester Ethyl 4-amino-3-phenylbutanoate Main->Ethyl_Ester Different Ester Group Carboxylic_Acid 4-Amino-3-phenylbutanoic acid (Phenibut) Main->Carboxylic_Acid Ester to Carboxylic Acid Simpler_Amine Methyl 4-aminobutanoate Main->Simpler_Amine Removal of Phenyl Group

Caption: Structural relationships between the target compound and its alternatives.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthesized Methyl 4-Amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of methyl 4-amino-3-phenylbutanoate, a key intermediate and analogue of phenibut. We delve into the experimental protocols of pivotal methods, present comparative data, and offer a logical workflow for a robust purity assessment.

The synthesis of this compound, while seemingly straightforward, can introduce a variety of impurities. These can arise from starting materials, intermediates, by-products of the reaction, or degradation products. A thorough purity assessment is therefore not just a quality control measure, but a critical step in understanding the compound's stability and potential toxicological profile.

A Comparative Overview of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

TechniquePrincipleAdvantagesDisadvantagesTypical Data Obtained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity for separating complex mixtures. Quantitative accuracy.[1]Requires reference standards for impurity identification. Method development can be time-consuming.Purity (%), Impurity Profile (retention time, peak area %), Enantiomeric Purity (with chiral column).
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for both the main compound and impurities.[2] Quantitative (qNMR) capability. Non-destructive.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret.Structural confirmation, Identification of impurities, Purity (by qNMR).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.[3] Can be coupled with HPLC (LC-MS) for enhanced separation and identification.May not distinguish between isomers without fragmentation analysis. Ionization efficiency can vary between compounds.Molecular weight confirmation, Impurity identification (elemental composition, fragmentation pattern).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A robust HPLC method is the workhorse for quantifying the purity of this compound and profiling its impurities. A reversed-phase method is generally suitable for this compound.

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity Calculation: The purity of this compound is calculated using the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • Impurity Profiling: Individual impurities are reported by their retention time and their percentage area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

qNMR offers a primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Experimental Procedure:

  • Internal Standard Selection: Choose a certified internal standard that has a known purity, is stable, does not react with the sample or solvent, and has at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A 90° pulse angle should be used.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.

Objective: To identify the molecular weights and obtain structural information of impurities present in the synthesized this compound.

Instrumentation:

  • LC-MS system (e.g., with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer)

Procedure:

  • Perform an HPLC separation as described in the HPLC protocol.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Acquire mass spectra for each eluting peak. High-resolution mass spectrometry (HRMS) will provide accurate mass measurements, allowing for the determination of the elemental composition of the impurities.

  • Perform tandem MS (MS/MS) experiments on the impurity ions to induce fragmentation. The resulting fragmentation pattern provides valuable structural information for identification.

Logical Workflow for Purity Assessment

A systematic approach is crucial for a thorough purity assessment. The following workflow outlines a logical sequence of experiments.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Analysis cluster_identification Impurity Identification cluster_final Final Assessment Synthesis Synthesize Methyl 4-amino-3-phenylbutanoate Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC HPLC Analysis (Purity & Impurity Profile) Initial_TLC->HPLC Proceed if promising qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR For absolute purity LCMS LC-MS Analysis (Molecular Weight of Impurities) HPLC->LCMS If unknown impurities are detected Final_Report Comprehensive Purity Report HPLC->Final_Report qNMR->Final_Report MSMS Tandem MS (MS/MS) (Structural Elucidation) LCMS->MSMS MSMS->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Potential Impurities in the Synthesis of this compound

The most probable synthetic route to this compound is the Fischer esterification of 4-amino-3-phenylbutanoic acid (phenibut) using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[4] Potential impurities arising from this process could include:

  • Unreacted Starting Material: 4-amino-3-phenylbutanoic acid.

  • By-products of Esterification: Dimerization or polymerization products, though less likely under controlled conditions.

  • Side-reaction Products: N-acylation if an inappropriate acid chloride is used as a catalyst.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid if exposed to moisture.

  • Residual Solvents and Reagents: Methanol, acid catalyst.

Signaling Pathway of Impurity Formation (Illustrative)

The following diagram illustrates a simplified potential pathway for the formation of an unreacted starting material impurity during the synthesis.

Impurity_Formation Phenibut 4-Amino-3-phenylbutanoic acid (Phenibut) Intermediate Protonated Carboxylic Acid Phenibut->Intermediate Protonation Impurity Unreacted Phenibut (Impurity) Phenibut->Impurity Incomplete Reaction Methanol Methanol (Reagent) Product This compound (Desired Product) Methanol->Product Esterification Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Intermediate Protonation Intermediate->Methanol Nucleophilic Attack

Caption: Simplified pathway showing the potential for unreacted starting material as an impurity.

By employing a multi-technique approach as outlined in this guide, researchers can confidently and accurately assess the purity of synthesized this compound, ensuring the quality and reliability of their research and development efforts.

References

A Comparative Study of Methyl 4-Amino-3-Phenylbutanoate Derivatives: Potent Modulators of the GABAergic System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 4-amino-3-phenylbutanoate derivatives, a class of compounds with significant pharmacological interest due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). These derivatives, most notably phenibut and its analogues, are recognized for their anxiolytic, nootropic, and anticonvulsant properties. This document summarizes their pharmacological activities, structure-activity relationships, and the experimental protocols used for their evaluation, with a focus on their interaction with GABA receptors.

Quantitative Comparison of Pharmacological Activity

The primary molecular target for many 4-amino-3-phenylbutanoic acid derivatives is the GABA B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.[1][2][3] The binding affinity of these compounds to the GABA B receptor is a key determinant of their potency. The following table summarizes the binding affinities (Ki) of phenibut, its enantiomers, and the related compound baclofen.

CompoundDerivative TypeGABA B Receptor Binding Affinity (Ki) [µM]Reference
(±)-PhenibutRacemic mixture177 ± 2[4]
(R)-PhenibutR-enantiomer92 ± 3[4]
(S)-PhenibutS-enantiomerInactive[4]
Baclofenp-Chloro derivative6.0 ± 1[4]

Lower Ki values indicate higher binding affinity.

Structure-Activity Relationship (SAR)

The pharmacological activity of 4-amino-3-phenylbutanoic acid derivatives is significantly influenced by their stereochemistry and the presence of specific chemical moieties.[5][6]

  • Stereochemistry: The (R)-enantiomer of phenibut is the pharmacologically active form, exhibiting a significantly higher affinity for the GABA B receptor than the racemic mixture.[4][7] The (S)-enantiomer is largely inactive at this receptor.[4] This highlights the stereospecific nature of the interaction between these ligands and the GABA B receptor binding pocket.

  • Phenyl Ring: The phenyl ring at the β-position is crucial for the central nervous system activity of these compounds. It increases lipophilicity, allowing the molecule to cross the blood-brain barrier, a feat that GABA itself cannot readily achieve.[8]

  • Substitutions on the Phenyl Ring: The addition of a chlorine atom at the para-position of the phenyl ring, as seen in baclofen, dramatically increases the binding affinity for the GABA B receptor by approximately 30-fold compared to racemic phenibut.[4] This suggests that the electronic and steric properties of substituents on the phenyl ring can be modulated to fine-tune the pharmacological activity.

  • Carboxyl Group: The carboxyl group is another critical feature for activity. Esterification of this group, such as in the methyl ester derivatives, can modify the pharmacokinetic properties of the parent compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data for the methyl ester of phenibut was not found in the reviewed literature, it is a common strategy in drug design to enhance bioavailability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAB receptor signaling pathway and a typical experimental workflow for the synthesis and evaluation of this compound derivatives.

GABAB_Signaling_Pathway GABAB Receptor Signaling Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GB1/GB2) G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux Ligand Methyl 4-amino-3- phenylbutanoate Derivative Ligand->GABAB_R Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Neuronal_excitability ↓ Neuronal Excitability K_efflux->Neuronal_excitability

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials (e.g., Phenyl-substituted succinic anhydride) Intermediate1 Formation of 4-amino-3-phenyl- butanoic acid Start->Intermediate1 Amination Final_Product Esterification to Methyl 4-amino-3- phenylbutanoate Derivative Intermediate1->Final_Product Methanol/Acid catalyst Purification Purification & Characterization (NMR, MS, HPLC) Final_Product->Purification Binding_Assay In vitro: GABAB Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay In vitro: Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Behavioral_Assay In vivo: Behavioral Models (Anxiolytic, Anticonvulsant) Functional_Assay->Behavioral_Assay Data_Analysis Data Analysis & SAR Behavioral_Assay->Data_Analysis

Caption: Experimental Workflow.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of the parent amino acid, 4-amino-3-phenylbutanoic acid, involves the Hofmann rearrangement of 3-phenylglutaramide. The resulting amino acid can then be esterified to the corresponding methyl ester.

Example Protocol for Esterification:

  • Suspend 4-amino-3-phenylbutanoic acid in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the pure this compound hydrochloride.

GABA B Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the GABA B receptor.

Protocol Outline:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue through a series of homogenization and centrifugation steps.

  • Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled GABA B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[4]

In Vivo Behavioral Assays for Anxiolytic Activity

The anxiolytic potential of the derivatives can be assessed using various animal models.

a) Elevated Plus-Maze (EPM) Test:

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneally).

  • After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.

  • Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[9][10]

b) Light-Dark Box Test:

  • The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Following drug administration, place the animal in the illuminated compartment.

  • Record the number of transitions between the two compartments and the time spent in the light compartment over a 5-10 minute period.

  • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics targeting the GABAergic system. The pharmacological activity of these compounds is highly dependent on their stereochemistry and the nature of substituents on the phenyl ring. The (R)-enantiomer is the active form at the GABA B receptor, and modifications to the phenyl ring can significantly enhance binding affinity. Further research focusing on a broader range of ester derivatives and substitutions on the phenyl ring is warranted to fully explore the therapeutic potential of this chemical scaffold. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive pharmacological evaluation of new analogues.

References

Characterization of Methyl 4-amino-3-phenylbutanoate Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of impurities in methyl 4-amino-3-phenylbutanoate. Due to the limited availability of direct comparative studies on this specific compound, this guide leverages experimental data and protocols from structurally similar and relevant molecules, such as 4-amino-3-phenylbutanoic acid (phenibut) and baclofen, to provide a robust framework for impurity analysis. The information presented is intended to guide researchers in selecting and developing appropriate analytical methods for their specific needs.

Potential Impurities in this compound

Impurities in this compound can originate from the synthesis process or degradation. Understanding the synthetic route is crucial for predicting potential process-related impurities. A common synthesis involves the esterification of 4-amino-3-phenylbutanoic acid.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-amino-3-phenylbutanoic acid.

  • Reagents: Residual methanol and any catalysts used in the esterification.

  • By-products:

    • Dimerization products: Formation of amides from the reaction between the amino group of one molecule and the ester of another.

    • 4-Phenyl-2-pyrrolidinone: A potential cyclic lactam impurity formed from the parent amino acid.

    • Positional isomers: Impurities arising from alternative reaction pathways during the synthesis of the parent amino acid.

Potential Degradation Products:

Forced degradation studies are essential to identify potential impurities that may form under storage or stress conditions. Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The ester can hydrolyze back to the parent carboxylic acid, 4-amino-3-phenylbutanoic acid, under acidic or basic conditions.

  • Oxidation: The amino group and the benzylic position are susceptible to oxidation.

  • Photodegradation: Exposure to light may induce degradation.

  • Thermal Degradation: High temperatures can lead to various degradation products.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the characterization of this compound and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like amino acid esters.

Table 1: Comparison of HPLC Methods for the Analysis of Compounds Structurally Similar to this compound

ParameterMethod 1: Reversed-Phase HPLC (Adapted from Baclofen Analysis)Method 2: Chiral HPLC (Adapted from 4-amino-3-phenylbutanoic acid analysis)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(-))
Mobile Phase Isocratic or Gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-7.0) and an organic modifier (e.g., acetonitrile or methanol).Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid.
Detection UV at 220 nm or 254 nmUV at 254 nm
Flow Rate 1.0 mL/min1.0 mL/min
Typical Run Time 15-30 minutes20-40 minutes
Resolution Good for separating the main component from most process-related impurities and degradation products.Excellent for separating enantiomers.
LOD/LOQ Typically in the low ng/mL range.Dependent on the detector and derivatization, but generally in the ng/mL range.
Advantages Robust, widely available, suitable for stability-indicating assays.Essential for determining enantiomeric purity.
Disadvantages May not separate chiral impurities.More expensive columns, may require specific mobile phases.
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For amino acid esters, derivatization is often required to increase volatility and thermal stability.

Table 2: Comparison of GC Methods for the Analysis of Amino Acid Esters

ParameterMethod 3: GC-MS with Derivatization
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or other silylating agents.
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature 250 °C
Oven Program Temperature gradient, e.g., start at 100 °C, ramp to 280 °C.
Detection Mass Spectrometry (MS)
Typical Run Time 20-35 minutes
Resolution High resolution for volatile impurities.
LOD/LOQ Can be very low (pg level) with MS detection.
Advantages High sensitivity and specificity (with MS), excellent for identifying unknown volatile impurities.
Disadvantages Requires derivatization, not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol is a general guideline for developing a stability-indicating HPLC method for this compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 48 hours.

  • HPLC Method Development:

    • Column Selection: Start with a C18 column.

    • Mobile Phase Selection: Begin with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Optimization: Adjust the gradient, pH of the aqueous phase, and flow rate to achieve good separation of the main peak from all degradation product peaks.

    • Detection: Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol for GC-MS Analysis with Derivatization
  • Sample Preparation:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of the derivatizing agent (e.g., MTBSTFA).

    • Heat the mixture at 60 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Run the analysis using the conditions outlined in Table 2.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Workflows

Experimental_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization cluster_results Results Synthesis Synthesis of Methyl 4-amino-3-phenylbutanoate HPLC HPLC Analysis (Reversed-Phase & Chiral) Synthesis->HPLC GC_MS GC-MS Analysis (with Derivatization) Synthesis->GC_MS Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Forced_Degradation->HPLC Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GC_MS->Impurity_Profile Method_Validation Method Validation (ICH Guidelines) Impurity_Profile->Method_Validation

Caption: Workflow for the characterization of impurities in this compound.

HPLC_Method_Comparison cluster_RP_HPLC Reversed-Phase HPLC cluster_Chiral_HPLC Chiral HPLC Analyte This compound & Impurities RP_Column C18 Column Analyte->RP_Column Analysis of achiral impurities Chiral_Column Chiral Stationary Phase Analyte->Chiral_Column Analysis of chiral impurities RP_Mobile_Phase Aqueous Buffer/ Organic Modifier RP_Column->RP_Mobile_Phase RP_Detection UV Detector RP_Mobile_Phase->RP_Detection RP_Outcome Separation of Process-Related & Degradation Impurities RP_Detection->RP_Outcome Chiral_Mobile_Phase Non-polar/Polar Organic Solvents Chiral_Column->Chiral_Mobile_Phase Chiral_Detection UV/Polarimetric Detector Chiral_Mobile_Phase->Chiral_Detection Chiral_Outcome Separation of Enantiomers Chiral_Detection->Chiral_Outcome

Caption: Comparison of Reversed-Phase and Chiral HPLC methods for impurity analysis.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. A stability-indicating reversed-phase HPLC method is the primary tool for separating and quantifying process-related and degradation impurities. For the assessment of enantiomeric purity, a dedicated chiral HPLC method is necessary. GC-MS with derivatization serves as a powerful complementary technique for the identification of unknown volatile impurities. The selection of the most appropriate method or combination of methods will depend on the specific impurities of interest and the regulatory requirements. The experimental protocols and comparative data provided in this guide, adapted from structurally related compounds, offer a solid foundation for developing and validating robust analytical procedures for this compound.

Comparative Cross-Reactivity Analysis of Methyl 4-Amino-3-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the cross-reactivity profile of methyl 4-amino-3-phenylbutanoate, the methyl ester of phenibut, against structurally and pharmacologically related compounds. As direct experimental data for the methyl ester is limited, this analysis utilizes data from its parent compound, phenibut, as a primary surrogate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in discovery and preclinical studies.

Introduction

This compound is a derivative of phenibut (β-phenyl-γ-aminobutyric acid), a compound known for its anxiolytic and nootropic effects.[1][2] Phenibut's primary pharmacological targets are the GABAB receptors and the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][3] Its structural similarity to baclofen, a selective GABAB agonist, and gabapentinoids like gabapentin and pregabalin, which are ligands for the α2δ subunit, suggests a potential for cross-reactivity with these therapeutic agents.[1][4] Understanding the selectivity and off-target effects of this compound is crucial for assessing its therapeutic potential and safety profile.

Comparative Binding Affinities

To quantify the cross-reactivity of this compound's parent compound, phenibut, and its structural analogs, the following table summarizes their binding affinities (Ki) for the primary targets. Lower Ki values indicate higher binding affinity.

CompoundGABAA ReceptorGABAB Receptor (Ki, µM)α2δ Subunit of VGCC (Ki, µM)
Phenibut (racemic) Low Affinity[1]177[5]R-phenibut: 23, S-phenibut: 39[3]
Baclofen No Significant Affinity~6 (racemic)[5]156[3]
Gabapentin No Significant Affinity[6]No Significant Affinity[7]~0.05[3]
Pregabalin No Significant Affinity[4][8]No Significant Affinity[4][8]~0.032 - 0.04[4]

Note: Data for this compound is not currently available. The esterification of the carboxyl group in phenibut to form the methyl ester may alter its binding affinity and pharmacokinetic properties. Further experimental validation is required.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the target receptors and a general workflow for assessing compound cross-reactivity.

GABA_B_Receptor_Signaling GABA-B Receptor Signaling Pathway GABA_B Agonist GABA_B Agonist GABA_B Receptor GABA_B Receptor GABA_B Agonist->GABA_B Receptor Binds to G-protein G-protein GABA_B Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits K+ Channel K+ Channel G-protein->K+ Channel Activates Ca2+ Channel Ca2+ Channel G-protein->Ca2+ Channel Inhibits cAMP cAMP Adenylate Cyclase->cAMP Produces Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Leads to

Caption: GABA-B Receptor Signaling Pathway.

Alpha2delta_Subunit_Action α2δ Subunit of VGCC and Gabapentinoid Action Gabapentinoid Gabapentinoid Alpha2delta Subunit Alpha2delta Subunit Gabapentinoid->Alpha2delta Subunit Binds to Trafficking to Membrane Trafficking to Membrane Gabapentinoid->Trafficking to Membrane Inhibits VGCC VGCC Alpha2delta Subunit->VGCC Modulates Reduced Neurotransmitter Release Reduced Neurotransmitter Release Trafficking to Membrane->Reduced Neurotransmitter Release Results in

Caption: α2δ Subunit of VGCC and Gabapentinoid Action.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling Compound Synthesis Compound Synthesis Primary Target Binding Assay Primary Target Binding Assay Compound Synthesis->Primary Target Binding Assay Selectivity Panel Screening Selectivity Panel Screening Primary Target Binding Assay->Selectivity Panel Screening Functional Assays Functional Assays Selectivity Panel Screening->Functional Assays Data Analysis Data Analysis Functional Assays->Data Analysis Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis->Cross-Reactivity Profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for radioligand binding assays for the key targets.

Protocol 1: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the GABAB receptor.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand: [3H]-GABA or [3H]-baclofen

  • Non-specific binding control: Unlabeled GABA or baclofen

  • Rat brain membranes (source of GABAB receptors)

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Rat brain membranes and [3H]-radioligand.

    • Non-specific Binding: Rat brain membranes, [3H]-radioligand, and a high concentration of unlabeled GABA or baclofen.

    • Test Compound: Rat brain membranes, [3H]-radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 20 minutes) to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: α2δ Subunit of Voltage-Gated Calcium Channel Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the α2δ subunit of VGCCs.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand: [3H]-gabapentin or [3H]-pregabalin

  • Non-specific binding control: Unlabeled gabapentin or pregabalin

  • Membrane preparation from tissue or cells expressing the α2δ subunit (e.g., rat brain cortex)

  • Binding buffer: 10 mM HEPES, pH 7.4

  • Wash buffer: Cold 10 mM HEPES, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from a suitable source (e.g., rat brain cortex) as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation and [3H]-radioligand.

    • Non-specific Binding: Membrane preparation, [3H]-radioligand, and a high concentration of unlabeled gabapentin or pregabalin.

    • Test Compound: Membrane preparation, [3H]-radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through pre-soaked glass fiber filters and wash with ice-cold wash buffer.

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described in Protocol 1.

Conclusion

The available data on phenibut, the parent compound of this compound, indicates a primary interaction with GABAB receptors and the α2δ subunit of VGCCs. Its affinity for the GABAB receptor is notably lower than that of baclofen, and its affinity for the α2δ subunit is significantly lower than that of gabapentin and pregabalin. This suggests that at therapeutic concentrations, the cross-reactivity of phenibut with the primary targets of these other drugs may be limited. However, the lack of direct experimental data for this compound necessitates further investigation. The esterification could potentially increase its lipophilicity, altering its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinities. Researchers are strongly encouraged to perform dedicated binding and functional assays on the methyl ester to accurately characterize its cross-reactivity and selectivity profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-amino-3-phenylbutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-amino-3-phenylbutanoate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Prior to disposal, adherence to proper handling and safety protocols is mandatory. This includes working in a well-ventilated area and utilizing appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves.
Body Protection Protective ClothingWear suitable protective clothing to prevent skin exposure.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.

1. Waste Collection and Storage:

  • Collect waste material in a suitable, closed, and properly labeled container.[1][2]

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[2]

  • Ensure the storage area is secure and locked.[1][3]

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition and use spark-proof tools.[1]

  • Prevent the chemical from entering drains or sewer systems.[1]

  • For solid spills, sweep up and shovel the material into a suitable container for disposal.[2] For liquid spills, absorb with an inert material.

  • Ensure adequate ventilation during cleanup.[2][3]

3. Final Disposal:

  • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the material into sewer systems or the environment.[1]

  • All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]

4. Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound handling 1. Proper Handling - Wear appropriate PPE - Use in well-ventilated area start->handling spill_check Is there a spill? handling->spill_check spill_management 2. Spill Management - Remove ignition sources - Contain and collect spill - Prevent entry to drains spill_check->spill_management Yes waste_collection 3. Waste Collection - Place in labeled, sealed container - Store in cool, dry, ventilated area spill_check->waste_collection No spill_management->waste_collection disposal_decision 4. Select Disposal Method (Consult local regulations) waste_collection->disposal_decision incineration Licensed Chemical Incineration disposal_decision->incineration Preferred Method landfill Sanitary Landfill (for treated/solidified waste as per regulations) disposal_decision->landfill If Permitted packaging_disposal Contaminated Packaging - Triple rinse - Puncture and dispose in landfill or recycle incineration->packaging_disposal landfill->packaging_disposal end End of Disposal Process packaging_disposal->end

Caption: Disposal workflow for this compound.

It is important to note that the provided safety data sheets do not specify quantitative disposal limits. Therefore, all quantities of this compound waste should be handled and disposed of following the procedures outlined above, in strict accordance with institutional and regulatory guidelines.

References

Personal protective equipment for handling Methyl 4-amino-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 4-amino-3-phenylbutanoate in a laboratory setting. The following procedures are based on the safety data sheets of structurally similar compounds and are intended to provide a robust framework for safe handling, storage, and disposal.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspect gloves for any signs of degradation before use. Dispose of contaminated gloves immediately.[2]
Lab coatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if ventilation is inadequate.If a respirator is required, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

II. Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the compound.[4][5]

  • Do not eat, drink, or smoke in the handling area.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • The storage area should be designated for chemical storage and be away from heat and sources of ignition.[1][5]

III. Spill and Emergency Protocols

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[4]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1][5]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

IV. Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

  • Chemical Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[4][5] Do not allow the chemical to enter drains or sewer systems.[1] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area / Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste per Protocol G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.